Anastrozole-d12
Description
Properties
IUPAC Name |
2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3/i1D3,2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLVLTVTVSKRW-MGKWXGLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Anastrozole-d12 for Research Applications
Abstract: This technical guide provides a comprehensive overview of Anastrozole-d12, a deuterated analog of the potent aromatase inhibitor Anastrozole. The document details its physicochemical properties, its primary application as an internal standard in quantitative analysis, and the pharmacological context of its parent compound. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, targeting researchers, scientists, and professionals in drug development.
Introduction to Anastrozole and this compound
Anastrozole is a highly selective, non-steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3] Its therapeutic efficacy stems from its ability to block the aromatase enzyme (CYP19A1), thereby inhibiting the peripheral conversion of androgens to estrogens and reducing circulating estrogen levels that fuel tumor growth.[4][5]
This compound is a stable isotope-labeled (SIL) analog of Anastrozole, where twelve hydrogen atoms have been replaced with deuterium.[6][7] This isotopic substitution renders it chemically identical to Anastrozole in terms of reactivity and chromatographic behavior but distinguishable by its higher mass. This key difference makes this compound an ideal internal standard (IS) for the precise and accurate quantification of Anastrozole in complex biological matrices, such as plasma and urine, using mass spectrometry-based methods.[6][8][9] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring (TDM), and metabolic research.[8]
Physicochemical Properties
The fundamental properties of Anastrozole and its deuterated analog are summarized below. The increased mass of this compound is the basis for its utility in mass spectrometric analysis.
| Property | Anastrozole | This compound |
| Synonyms | Arimidex, Anastrol, ICI-D1033, ZD-1033 | Anastrol-d12, Arimidex-d12, ZD1033-d12 |
| CAS Number | 120511-73-1[1] | 120512-32-5[6][7] |
| Molecular Formula | C₁₇H₁₉N₅[1] | C₁₇H₇D₁₂N₅[6][7] |
| Molecular Weight | 293.37 g/mol [1] | 305.44 g/mol [6][7][10] |
| Purity | N/A (as parent drug) | ≥99% deuterated forms (d₁-d₁₂)[6] |
| Primary Function | Aromatase Inhibitor | Internal Standard for Quantification |
Pharmacological Context: Mechanism of Action of Anastrozole
Anastrozole exerts its therapeutic effect by competitively inhibiting the aromatase enzyme, which is a member of the cytochrome P450 superfamily.[6] In postmenopausal women, the primary source of estrogen is the conversion of androgens (produced by the adrenal glands) into estrogens in peripheral tissues like fat and muscle.[5] Anastrozole blocks this conversion, leading to a significant suppression of serum estradiol levels.[2] This mechanism is crucial for inhibiting the growth of estrogen-receptor-positive breast cancers.
Primary Use: this compound in Quantitative Bioanalysis
The gold standard for quantifying small molecules like Anastrozole in biological samples is LC-MS/MS. The accuracy of this technique relies heavily on the use of an appropriate internal standard to correct for variability during sample processing and instrument analysis. This compound is the ideal IS because its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be separately detected and measured by the mass spectrometer.
The typical workflow for using this compound in a quantitative assay is depicted below.
References
- 1. Anastrozole - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anastrozole: MedlinePlus Drug Information [medlineplus.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. veeprho.com [veeprho.com]
- 9. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C17H19N5 | CID 44256128 - PubChem [pubchem.ncbi.nlm.nih.gov]
An in-depth Technical Guide to Anastrozole-d12: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its deuterated analogue, Anastrozole-d12, serves as a critical internal standard for its quantitative analysis in various biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, intended to support research, and drug development activities.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Anastrozole where twelve hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.
Chemical Structure:
-
IUPAC Name: 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methyl-d3-propan-d3-enitrile)
-
Synonyms: Anastrol-d12, Arimidex-d12[1]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 305.44 g/mol | [1] |
| Monoisotopic Mass | 305.23936658 Da | |
| Appearance | Solid | |
| Solubility | Soluble in Chloroform | |
| Purity (Deuterated Forms) | ≥99% (d₁-d₁₂) |
Mechanism of Action: Aromatase Inhibition
Anastrozole exerts its therapeutic effect by potently and selectively inhibiting the enzyme aromatase (cytochrome P450 19A1). Aromatase is responsible for the final step in estrogen biosynthesis, the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[3] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue and some breast cancers themselves. By blocking aromatase, Anastrozole significantly reduces circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of their growth stimulus.
The signaling pathway illustrating the mechanism of action of Anastrozole is depicted below.
References
Technical Guide: Synthesis and Manufacturing of Deuterated Anastrozole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing considerations for deuterated anastrozole. It details the established mechanism of action of anastrozole, its pharmacokinetic profile, and explores a proposed synthetic pathway for its deuterated analogue based on established chemical principles and deuteration strategies.
Introduction: Anastrozole and the Rationale for Deuteration
Anastrozole, marketed under the brand name Arimidex among others, is a potent and selective non-steroidal aromatase inhibitor.[1][2][3] It is a cornerstone therapy for hormone receptor-positive breast cancer in postmenopausal women.[1][3][4] Anastrozole functions by blocking the aromatase enzyme, which is responsible for the peripheral conversion of androgens into estrogens, thereby reducing circulating estrogen levels that fuel the growth of certain breast cancers.[1][2][3][5]
The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a pharmaceutical approach known as deuteration. This modification can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[7] For a drug like anastrozole, which is primarily metabolized in the liver, deuteration at specific metabolic sites could lead to:
-
Improved metabolic stability and a longer plasma half-life.[6]
-
Increased drug exposure (AUC).
-
Potentially reduced formation of certain metabolites.
-
A more consistent pharmacokinetic profile among patients.
These advantages make deuterated drugs, such as the FDA-approved deutetrabenazine, a promising area of pharmaceutical development.[7][8]
Mechanism of Action
Anastrozole is a reversible, competitive inhibitor of the aromatase (cytochrome P450 19A1) enzyme.[1][2] In postmenopausal women, the primary source of estrogen is the conversion of androgens (like androstenedione and testosterone) produced by the adrenal glands into estrogens (estrone and estradiol) in peripheral tissues such as adipose tissue and some breast cancers.[5][9] Anastrozole binds to the heme group of the cytochrome P450 enzyme, effectively blocking this conversion and leading to a significant reduction in plasma estrogen levels.[5][10]
References
- 1. Anastrozole - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anastrozole: MedlinePlus Drug Information [medlineplus.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
The Role of Anastrozole-d12 as an Internal Standard: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth analysis of the mechanism and application of Anastrozole-d12 as an internal standard in the quantitative analysis of anastrozole. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles of its use, detailed experimental protocols, and presents key data to support its application in bioanalytical assays.
Introduction: The Need for a Reliable Internal Standard
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, accurate and precise quantification of anastrozole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[2] However, the accuracy of LC-MS/MS quantification can be affected by several factors, including variability in sample preparation, chromatographic separation, and ionization efficiency. To correct for these potential sources of error, a suitable internal standard (IS) is essential.
This compound, a deuterated analog of anastrozole, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to anastrozole, ensuring that it behaves similarly during sample processing and analysis. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-differentiated internal standard effectively compensates for variations throughout the analytical process, leading to highly reliable and reproducible results.
Mechanism of Action: Anastrozole and this compound
Anastrozole's Therapeutic Action
Anastrozole functions by competitively inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone).[1] In postmenopausal women, where the primary source of estrogen is the peripheral conversion of adrenal androgens, anastrozole effectively suppresses circulating estrogen levels. This reduction in estrogen slows or halts the growth of estrogen-receptor-positive breast cancer cells.
This compound as an Internal Standard
This compound is a synthetic form of anastrozole where twelve hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight but does not significantly alter the molecule's chemical properties, such as its polarity, solubility, and ionization potential.
The core principle behind its use as an internal standard is that it will experience the same degree of loss or variability as the non-deuterated anastrozole during:
-
Extraction: Any inefficiencies in the extraction of anastrozole from the biological matrix (e.g., plasma, urine) will equally affect this compound.
-
Chromatography: It co-elutes with anastrozole, meaning it experiences the same chromatographic conditions and potential for ion suppression or enhancement from the matrix at the same retention time.
-
Ionization: It has a similar ionization efficiency in the mass spectrometer's ion source.
By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the peak area of anastrozole to the peak area of this compound can be used for quantification. This ratio remains constant even if the absolute peak areas fluctuate due to analytical variability, thus ensuring accurate and precise measurement.
Experimental Protocols for Anastrozole Quantification
The following section details a representative LC-MS/MS method for the quantification of anastrozole in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction: Add 2 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30, v/v).
-
Shaking: Place the tubes on a shaker for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the samples at 3,000 x g for 4 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 55°C.[3]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile:water, 50:50, v/v).
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Atlantis RP C18 (150 x 2.1 mm, 3 µm)[3] |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid (80:20, v/v)[3] |
| Flow Rate | 0.2 mL/min[3] |
| Column Temperature | 25°C[4] |
| Injection Volume | 25 µL[3] |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Transitions (MRM) | Anastrozole: m/z 294.1 → 225.1[5] |
| This compound: m/z 306 → 237[3] | |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Quantitative Data and Method Validation
The use of this compound as an internal standard enables the development of robust and reliable bioanalytical methods. The tables below summarize typical validation parameters from published studies.
Table 1: Linearity and Sensitivity of Anastrozole Assays
| Study Reference | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Mendes et al. (2007)[6] | 0.05 - 10 | 0.05 | > 0.99 |
| Daphal et al. (2012)[7] | 0.5 - 100 | 0.5 | Not specified |
| Turković et al. (2022)[4] | 1 - 200 | 1 | 0.9996 - 0.9931 |
| Ji et al. (2012)[8] | 0.10 - 50.0 | 0.10 | 0.9992 |
Table 2: Precision and Accuracy of Anastrozole Assays
| Study Reference | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Turković et al. (2022)[4] | LLOQ, Low, Med, High | 3.1 - 15 | 1.6 - 14.9 | -14.3 to 14.6 |
| Ji et al. (2012)[8] | LLOQ, Low, Med, High | 1.2 - 10.0 | 1.2 - 10.0 | -7.2 to 3.2 |
Table 3: Recovery of Anastrozole from Plasma
| Study Reference | QC Level (ng/mL) | Recovery (%) |
| Daphal et al. (2012)[7] | Not specified | 85.18 - 87.19 |
| Fiebig et al. (2019)[3] | 2.0 | 61.6 ± 3.4 |
| 10.0 | 67.0 ± 8.2 | |
| 75.0 | 52.5 ± 1.6 |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of anastrozole in biological matrices. Its mechanism of action as an internal standard relies on its near-identical chemical and physical properties to the unlabeled analyte, allowing it to effectively compensate for analytical variability. The detailed experimental protocols and validation data presented in this guide demonstrate the robustness and reliability of LC-MS/MS methods employing this compound. For researchers and drug development professionals, the use of a deuterated internal standard like this compound is a critical component in generating high-quality bioanalytical data for pharmacokinetic, toxicokinetic, and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchtrend.net [researchtrend.net]
- 8. Hydrophilic interaction chromatography-electrospray ionization tandem mass spectrometric analysis of anastrozole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Differences Between Anastrozole and Anastrozole-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of Anastrozole and its deuterated analog, Anastrozole-d12. It outlines their fundamental structural and physicochemical differences, explains the critical role of isotopic labeling in quantitative bioanalysis, presents a detailed experimental protocol for its application, and illustrates the underlying biochemical pathways.
Core Structural and Physicochemical Differences
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3] this compound is a stable isotope-labeled version of Anastrozole, where twelve hydrogen atoms have been replaced with deuterium.[4]
The fundamental difference lies in the isotopic substitution. Deuterium (²H or D) is an isotope of hydrogen with a neutron in its nucleus, making it approximately twice as heavy as protium (the common isotope of hydrogen, ¹H). This substitution is specifically engineered for analytical purposes and does not alter the fundamental chemical reactivity or pharmacological target of the molecule.[5] The deuteration in this compound occurs on the four methyl groups of the molecule.[4]
This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry, while its nearly identical chemical structure ensures it behaves similarly to the unlabeled drug during sample preparation and chromatographic separation.[5][6]
Table 1: Comparison of Physicochemical Properties
| Property | Anastrozole | This compound | Data Source(s) |
| Molecular Formula | C₁₇H₁₉N₅ | C₁₇H₇D₁₂N₅ | [4][7] |
| Molecular Weight | 293.37 g/mol | 305.4 g/mol | [4][8] |
| Formal Name | α,α,α',α'-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile | α,α,α',α'-Tetra(methyl-d₃)-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile | [4] |
| Primary Application | Therapeutic Agent (Aromatase Inhibitor) | Internal Standard for Bioanalysis | [1][4] |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and acetonitrile.[7][9] | Soluble in Chloroform.[4] | [4][7][9] |
The Role of this compound in Quantitative Bioanalysis
The primary and intended use of this compound is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the precise quantification of Anastrozole in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.[10] A SIL-IS is considered the "gold standard" because it co-elutes with the analyte during chromatography and experiences nearly identical effects from sample extraction, processing, and potential ion suppression or enhancement in the mass spectrometer's ion source.[6][11]
By adding a known amount of this compound to every sample at the beginning of the workflow, any loss or variation during the process affects both the analyte (Anastrozole) and the internal standard proportionally. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). The final concentration of Anastrozole is then calculated based on the ratio of its peak area to the peak area of this compound, which provides a highly accurate and precise measurement.[12]
Diagram: Bioanalytical Workflow Using a SIL-Internal Standard
Caption: Workflow for quantifying Anastrozole using this compound as an internal standard.
Experimental Protocol: Quantification of Anastrozole in Human Plasma
This section provides a representative LC-MS/MS method adapted from published methodologies for the determination of Anastrozole in human plasma.[13][14][15]
Materials and Reagents
-
Anastrozole analytical standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
-
Extraction solvent (e.g., Diethyl ether:Dichloromethane 70:30 v/v)[14]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., at 100 ng/mL) to all tubes except for blank samples. Vortex briefly.
-
Add 1 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 Column (e.g., 100 mm x 2.1 mm, 4 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water with 0.1% Formic Acid (e.g., 70:30 v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Anastrozole) | e.g., m/z 294.2 → 225.1 |
| MRM Transition (this compound) | e.g., m/z 306.4 → 237.1 |
Note: Specific MRM transitions and mobile phase compositions may vary based on the instrument and column used and should be optimized during method development.[15]
Anastrozole's Mechanism of Action: Aromatase Inhibition
To understand the context of why precise measurement is critical, it is important to review Anastrozole's mechanism of action. In postmenopausal women, the primary source of estrogen is the conversion of androgens (like testosterone and androstenedione), produced by the adrenal glands, into estrogens (estradiol and estrone).[3][16] This conversion is catalyzed by the enzyme aromatase (also known as cytochrome P450 19A1 or CYP19A1).[4]
Anastrozole is a competitive and selective inhibitor of this enzyme.[1] By binding to aromatase, it blocks this conversion, leading to a significant reduction in circulating estrogen levels.[3][17] This deprives hormone receptor-positive breast cancer cells of the estrogen they need to grow and proliferate.[2]
Diagram: Anastrozole's Inhibition of the Aromatase Pathway
Caption: Anastrozole blocks the Aromatase enzyme, preventing androgen-to-estrogen conversion.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anastrozole: MedlinePlus Drug Information [medlineplus.gov]
- 3. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Anastrozole | 120511-73-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchtrend.net [researchtrend.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Anastrozole - Wikipedia [en.wikipedia.org]
Physical and chemical characteristics of Anastrozole-d12
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Anastrozole-d12. It is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving this stable isotope-labeled compound. This guide details the fundamental properties, analytical methodologies, and relevant biological context of this compound, presenting data in a structured and accessible format.
Core Physical and Chemical Properties
This compound, the deuterated analog of Anastrozole, is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its physical and chemical properties are crucial for its application in sensitive analytical techniques such as mass spectrometry and liquid chromatography.
| Property | Value | Source(s) |
| Chemical Name | α,α,α',α'-tetra(methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile | [1] |
| Synonyms | Anastrol-d12, Arimidex-d12, ZD1033-d12 | [2] |
| CAS Number | 120512-32-5 | [1][2] |
| Molecular Formula | C₁₇H₇D₁₂N₅ | [1][2] |
| Molecular Weight | 305.44 g/mol | [2] |
| Appearance | Pale Yellow Solid | [] |
| Purity | ≥98%; ≥99% atom D | [] |
| Melting Point | 83-85 °C | [] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate, Methanol (Slightly) | [1][] |
| Storage | Store at -20°C | [1][] |
Spectroscopic and Analytical Data
The structural integrity and isotopic enrichment of this compound are confirmed through various spectroscopic techniques. While detailed spectral data for the deuterated compound is not extensively published, data for unlabeled Anastrozole provides a valuable reference.
Mass Spectrometry
This compound is designed for use in mass spectrometry-based assays, where its distinct mass-to-charge ratio allows for precise quantification of its non-deuterated counterpart.[1] The fragmentation pattern of Anastrozole has been studied, providing insight into the expected fragmentation of its deuterated analog.
-
Anastrozole (Unlabeled) Fragmentation:
NMR Spectroscopy
NMR spectroscopy is a critical tool for the structural elucidation of Anastrozole and its labeled derivatives. The following are reported chemical shifts for unlabeled Anastrozole in CDCl₃.
-
¹H NMR (400 MHz, CDCl₃) of Anastrozole:
-
δ 8.16 (s, 1H, Triazole-H)
-
δ 8.01 (s, 1H, Triazole-H)
-
δ 7.54 (t, J=1.5 Hz, 1H, Ar-H)
-
δ 7.34 (d, J=1.5 Hz, 2H, Ar-H)
-
δ 5.40 (s, 2H, -CH₂-)
-
δ 1.73 (s, 12H, 4 x -CH₃)[7]
-
-
¹³C NMR of Anastrozole:
-
Referenced in literature but specific shifts not detailed in the provided search results.[8]
-
Experimental Protocols
The following sections outline generalized experimental methodologies relevant to the synthesis, purification, and analysis of Anastrozole and its deuterated analog.
Synthesis of Anastrozole
The synthesis of Anastrozole can be achieved through a multi-step process, which can be adapted for the preparation of this compound by using deuterated starting materials. A common route starts from 3,5-bis(bromomethyl)toluene.[9]
General Synthetic Scheme:
Caption: General synthetic pathway for Anastrozole.
Protocol:
-
Cyanation: 3,5-bis(bromomethyl)toluene is reacted with potassium cyanide in the presence of a phase-transfer catalyst to yield the bis-nitrile compound.[9]
-
Methylation: The bis-nitrile compound undergoes deprotonation with sodium hydride followed by methylation with methyl iodide (for this compound, a deuterated methyl iodide would be used) to form the bis-dimethylated product.[9]
-
Bromination: A radical substitution reaction using N-bromosuccinimide and a radical initiator like benzoyl peroxide introduces a bromine atom at the benzylic position.[9]
-
Final Step: The resulting benzylbromide undergoes an SN2 reaction with sodium triazole to yield Anastrozole.[9]
Purification
Purification of crude Anastrozole is typically achieved through crystallization.
Protocol:
-
Dissolve the crude Anastrozole in a suitable solvent such as isopropanol or ethyl acetate at an elevated temperature (e.g., 45-50°C).[10]
-
Cool the solution to room temperature (25-35°C).
-
Add an anti-solvent like cyclohexane dropwise to induce precipitation.[10]
-
Stir the mixture for a period to allow for complete crystallization.
-
Filter the precipitated solid and wash with fresh, cold anti-solvent.[10]
-
Dry the purified product under vacuum at a suitable temperature (e.g., 45-50°C).[10]
Analytical Method (LC-MS/MS)
This compound is predominantly used as an internal standard for the quantification of Anastrozole in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for Sample Analysis:
Caption: LC-MS/MS analytical workflow for Anastrozole.
Example Protocol:
-
Sample Preparation: To a plasma sample, add a known concentration of this compound as the internal standard. Perform protein precipitation with methanol or solid-phase extraction.[6][11]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Zorbax Bonus-RP, Inertsil ODS-3V).[11][12]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and methanol or acetonitrile).[6][13]
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.[11][13]
-
-
Mass Spectrometry Detection:
Biological Context and Mechanism of Action
Anastrozole is a potent and highly selective non-steroidal aromatase inhibitor.[14] Aromatase is a cytochrome P450 enzyme (CYP19A1) responsible for the final step in the biosynthesis of estrogens from androgens. By inhibiting aromatase, Anastrozole effectively suppresses plasma estradiol levels.[14] This mechanism of action is the basis for its use in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[7]
Aromatase Inhibition Pathway:
Caption: Mechanism of aromatase inhibition by Anastrozole.
This compound, being a stable isotope-labeled analog, is expected to have the same pharmacological activity as Anastrozole. However, its primary application is in analytical settings to ensure the accuracy and precision of quantitative measurements of the active drug.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 4. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. dea.gov [dea.gov]
- 9. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 10. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. medchemexpress.com [medchemexpress.com]
The Gold Standard: Utilizing Deuterated Anastrozole in Quantitative Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of anastrozole, a potent non-steroidal aromatase inhibitor, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as deuterated anastrozole, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for achieving the highest levels of accuracy and precision. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation when employing deuterated anastrozole in mass spectrometry.
The Principle of Stable Isotope Dilution
The fundamental advantage of using a deuterated internal standard lies in the principle of stable isotope dilution. Deuterated anastrozole (commonly anastrozole-d12) is chemically identical to the analyte of interest, anastrozole, but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.
Because the deuterated standard exhibits nearly identical physicochemical properties to the native compound, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. By adding a known amount of the deuterated internal standard to each sample at the beginning of the sample preparation process, any variability in extraction recovery, ionization suppression or enhancement, and instrument response is effectively normalized. This results in a highly robust and reliable quantification, as the ratio of the analyte's signal to the internal standard's signal is used for concentration determination.
Anastrozole's Mechanism of Action: A Signaling Pathway Overview
Anastrozole exerts its therapeutic effect by inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. In postmenopausal women, the primary source of estrogen is the conversion of androgens (androstenedione and testosterone), produced by the adrenal glands, into estrogens (estrone and estradiol) in peripheral tissues such as adipose tissue and breast cancer cells. By blocking this conversion, anastrozole significantly reduces circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of the hormonal stimulation they require for growth and proliferation.[1][2][3]
Experimental Protocols for Anastrozole Quantification
The following sections detail the common methodologies for the quantification of anastrozole in human plasma using deuterated anastrozole as an internal standard.
Sample Preparation
The goal of sample preparation is to extract anastrozole and its deuterated internal standard from the complex biological matrix, remove interfering substances, and concentrate the analytes for LC-MS/MS analysis. Two common techniques are liquid-liquid extraction (LLE) and protein precipitation (PPT).
Liquid-Liquid Extraction (LLE) Protocol:
-
To 200 µL of human plasma in a polypropylene tube, add a known amount of deuterated anastrozole (e.g., this compound) working solution.
-
Vortex the sample briefly to ensure homogeneity.
-
Add 1 mL of an organic extraction solvent, such as a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v).[4]
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analytes into the organic phase.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase or a compatible solvent mixture (e.g., acetonitrile:water, 50:50, v/v).[4]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT) followed by LLE Protocol:
-
To 190 µL of human plasma, add a known amount of deuterated anastrozole working solution.
-
Add an equal volume of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the sample and centrifuge at high speed.
-
Transfer the supernatant to a new tube and perform a liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) to further clean up the sample.[5]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.
Liquid Chromatography (LC)
The chromatographic separation is crucial for resolving anastrozole from endogenous matrix components and potential isobaric interferences. Reversed-phase chromatography is typically employed.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 (e.g., Genesis C18, 100 x 2.1 mm, 4 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient/Isocratic | Isocratic or Gradient elution can be used |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40°C |
| Injection Volume | 5 - 20 µL |
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity.
Table 2: Mass Spectrometry Parameters for Anastrozole and Deuterated Anastrozole
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Anastrozole | 294.2 | 225.1 | ~30 | ~70 |
| This compound | 306.2 | 237.1 | ~30 | ~70 |
Note: The optimal collision energy and declustering potential may vary depending on the specific mass spectrometer used and should be optimized during method development.
Experimental Workflow
The overall experimental workflow for the quantification of anastrozole using deuterated anastrozole as an internal standard is depicted below.
Method Validation and Quantitative Data
A robust LC-MS/MS method for the quantification of anastrozole using a deuterated internal standard should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below, with typical values reported in the literature.
Table 3: Summary of Quantitative Data from Validated LC-MS/MS Methods
| Parameter | Typical Range/Value |
| Linearity Range | 0.05 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL[4][6] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
The use of deuterated anastrozole as an internal standard in LC-MS/MS analysis provides a highly specific, sensitive, and robust method for the quantification of anastrozole in complex biological matrices. The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure reliable correction for variations in sample preparation and instrument response, leading to accurate and precise results. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to develop and implement this gold-standard analytical technique in their own laboratories.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiestrogen pathway (aromatase inhibitor) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
- 5. Development and validation of an improved high-throughput method for the determination of anastrozole in human plasma by LC-MS/MS and atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Anastrozole-d12: Commercial Availability, Purity, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Anastrozole-d12, a deuterated analog of the potent aromatase inhibitor Anastrozole. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies. This document details its commercial suppliers, purity levels, and provides in-depth experimental protocols for its application in quantitative analysis.
Commercial Suppliers and Purity Levels of this compound
This compound is available from several reputable chemical suppliers who specialize in providing high-purity stable isotope-labeled compounds for research purposes. The purity and isotopic enrichment of this compound are critical parameters for its use as an internal standard to ensure accurate and reproducible quantification of Anastrozole in biological matrices. Below is a summary of commercially available this compound with their stated purity levels.
| Supplier | Catalog Number | Purity (HPLC) | Isotopic Enrichment/Deuterated Forms | CAS Number |
| Cayman Chemical | 11987 | - | ≥99% deuterated forms (d1-d12)[1] | 120512-32-5 |
| MedchemExpress | HY-14274S | 99.74%[2] | 98%[2] | 120512-32-5 |
| Chemsky (Shanghai) International Co., Ltd. | - | 98% | - | 120512-32-5 |
| ChemeGen (Shanghai) Biotechnology Co.,Ltd. | - | 98% | - | 120512-32-5 |
| Shenzhen SUNGENING Bio-Medical Co., Ltd. | - | 99% HPLC or More | - | 120512-32-5 |
| Simson Pharma Limited | - | High Purity (Certificate of Analysis provided) | - | 120512-32-5 |
| Pharmaffiliates | PA STI 007800 | - | - | 120512-32-5 |
| Axios Research | AR-A02164 | - | - | 120512-32-5 |
| Veeprho | - | - | - | 120512-32-5 |
Note: Purity and isotopic enrichment values are based on information available from the suppliers' websites and certificates of analysis. It is recommended to obtain lot-specific data directly from the supplier.
Mechanism of Action of Anastrozole and its Downstream Signaling
Anastrozole is a potent and highly selective non-steroidal aromatase inhibitor.[3] Its primary mechanism of action is the inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in the biosynthesis of estrogens from androgens in peripheral tissues.[4][5] By blocking aromatase, Anastrozole significantly reduces circulating estrogen levels, which is particularly effective in the treatment of hormone receptor-positive breast cancer in postmenopausal women, where tumor growth is stimulated by estrogen.[4][6]
The reduction in estrogen levels triggers a cascade of downstream signaling events, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). Studies have shown that treatment with aromatase inhibitors like Anastrozole can lead to cell cycle arrest at the G0-G1 phase. This is associated with the up-regulation of tumor suppressor proteins p53 and p21, and the down-regulation of cell cycle promoters like cyclin D1 and c-myc.[1] Furthermore, the apoptotic pathway is activated through the modulation of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This leads to the activation of caspases, such as caspase-9, caspase-6, and caspase-7, which execute the apoptotic process.[1]
Experimental Protocols for Quantitative Analysis using this compound
This compound is widely used as an internal standard for the accurate quantification of Anastrozole in biological matrices such as plasma and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are detailed methodologies adapted from published research.
Quantification of Anastrozole in Human Plasma using LC-MS/MS
This protocol is based on methodologies described for pharmacokinetic studies.
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a clean polypropylene tube, add a known amount of this compound solution (internal standard).
-
Add a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v) as the extraction solvent.
-
Vortex the mixture vigorously for a specified time (e.g., 10 minutes) to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers (e.g., at 14,000g for 10 minutes).
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the mobile phase or a suitable solvent mixture (e.g., acetonitrile:water, 50:50, v/v).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
3.1.2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.
-
Column: A reverse-phase C18 column (e.g., Genesis C18, 4 µm, 100 mm x 2.1 mm i.d.).
-
Mobile Phase: An isocratic or gradient mixture of organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a modifier like formic acid).
-
Flow Rate: A typical flow rate for this column dimension would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C).
-
Run Time: A short chromatographic run time is often desirable for high-throughput analysis (e.g., 2.5-3.0 minutes).
3.1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Anastrozole: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the transition of its corresponding precursor ion to a product ion. The fragmentation pattern should be such that the deuterium labels are retained in the measured fragment ion to ensure specificity.[6]
-
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve maximum sensitivity.
Quantification of Anastrozole in Urine using LC-MS/MS
The analysis of Anastrozole in urine follows a similar principle, with some modifications in the sample preparation step.
3.2.1. Sample Preparation
-
Urine samples may require an initial enzymatic hydrolysis step (e.g., using β-glucuronidase) to cleave any conjugated metabolites of Anastrozole.
-
Following hydrolysis, a similar liquid-liquid extraction or a solid-phase extraction (SPE) protocol can be employed to isolate the analyte and the internal standard.
-
The subsequent evaporation and reconstitution steps are comparable to the plasma sample preparation.
3.2.2. Chromatographic and Mass Spectrometric Conditions
The LC-MS/MS conditions for urine analysis are generally similar to those used for plasma analysis, with potential minor adjustments to the mobile phase composition or gradient to optimize the separation from the different matrix components of urine.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Anastrozole in preclinical and clinical research. A variety of commercial suppliers offer high-purity this compound suitable for these demanding analytical applications. The methodologies outlined in this guide, based on established scientific literature, provide a robust framework for researchers to develop and validate their own quantitative assays. Understanding the mechanism of action and the downstream signaling pathways of Anastrozole provides a broader context for the significance of such quantitative studies in the development and clinical application of this important therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of Anastrozole-d12 in Early-Stage Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
Anastrozole is a cornerstone in the adjuvant treatment of hormone receptor-positive early-stage breast cancer in postmenopausal women.[1][2][3][4][5] The efficacy and safety of anastrozole are critically dependent on its pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the pivotal role of Anastrozole-d12, a deuterated isotopologue of anastrozole, in advancing early-stage cancer research. Primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods, this compound enables the precise and accurate quantification of anastrozole in biological matrices.[6][7][8] This guide will elucidate the principles of its application, present detailed experimental protocols, and discuss the broader implications of deuterium substitution in oncology drug development.
Introduction: The Significance of Anastrozole in Early-Stage Breast Cancer
Anastrozole is a potent and selective non-steroidal aromatase inhibitor.[1][9][10] In postmenopausal women, the primary source of estrogen is the conversion of androgens to estrogens by the aromatase enzyme in peripheral tissues.[11] By competitively inhibiting aromatase, anastrozole effectively suppresses circulating estrogen levels, thereby impeding the growth of hormone receptor-positive breast cancers.[1][11][12] Clinical trials have demonstrated the superior efficacy and favorable tolerability profile of anastrozole compared to tamoxifen in the adjuvant setting for early-stage breast cancer.[2][3][13]
The therapeutic success of anastrozole hinges on maintaining optimal drug exposure. Therefore, robust bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. This is where the role of this compound becomes indispensable.
The Role of this compound as an Internal Standard
This compound is a stable, non-radioactive, deuterium-labeled version of anastrozole.[6][8] In mass spectrometry, it is chemically identical to anastrozole and exhibits similar ionization efficiency and fragmentation patterns. However, due to the presence of twelve deuterium atoms, it has a higher mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte (anastrozole) and the internal standard (this compound).
The primary function of this compound is to serve as an internal standard in quantitative bioanalysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] Its use corrects for variability in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of anastrozole concentration measurements in biological samples like plasma and tissue lysates.[7][14]
The Principle of Stable Isotope Dilution Analysis
The use of this compound is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to an unknown sample containing anastrozole. The ratio of the mass spectrometric response of anastrozole to that of this compound is then used to calculate the concentration of anastrozole in the original sample.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anastrozole as adjuvant therapy for early-stage breast cancer: implications of the ATAC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of anastrozole across the breast cancer continuum: from advanced to early disease and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anastrozole Use in Early Stage Breast Cancer of Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 12. Anastrozole - NCI [cancer.gov]
- 13. Anastrozole shows promise for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
Anastrozole-d12: A Technical Guide to Safety and Handling for Research Professionals
Anastrozole-d12 is the deuterated analog of Anastrozole, a potent and selective non-steroidal aromatase inhibitor. Its primary application in a research setting is as an internal standard for the quantification of Anastrozole in various biological matrices using mass spectrometry-based methods. This guide provides an in-depth overview of its safety data, handling precautions, and relevant technical information for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound shares a similar chemical structure with Anastrozole, with the key difference being the substitution of twelve hydrogen atoms with deuterium. This isotopic labeling makes it an ideal internal standard for analytical applications.
| Property | Value | Source(s) |
| Chemical Name | 2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile | [1] |
| Synonyms | Anastrol-d12, Arimidex-d12, ZD1033-d12 | [] |
| CAS Number | 120512-32-5 | [3] |
| Molecular Formula | C₁₇H₇D₁₂N₅ | [3] |
| Molecular Weight | 305.45 g/mol | [] |
| Appearance | Pale Yellow Solid | [] |
| Melting Point | 83-85 °C | [] |
| Purity | ≥98%; ≥99% atom D | [] |
| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate, Methanol (Slightly). The non-deuterated form is soluble in Ethanol (20 mg/ml), DMSO (13 mg/ml), and Dimethylformamide (14 mg/ml). | [][4][5] |
| Storage | Store at -20°C. | [] |
Safety and Hazard Information
The safety profile of this compound is considered to be very similar to that of Anastrozole. It is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification
| Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Reproductive Toxicity (Category 1A) | H360: May damage fertility or the unborn child |
Precautionary Measures and Handling
Proper handling of this compound is crucial to ensure the safety of laboratory personnel. The following precautions should be strictly adhered to:
| Precautionary Code | Statement |
| P201 | Obtain special instructions before use. |
| P202 | Do not handle until all safety precautions have been read and understood. |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: If working with the solid form and there is a risk of dust generation, a respirator may be necessary.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
Toxicological Information
Detailed toxicological studies specifically on this compound are limited. The data presented here is largely based on the parent compound, Anastrozole, and is expected to be comparable.
| Metric | Value | Species | Route | Source(s) |
| LD50 (Acute Oral Toxicity) | > 100 mg/kg | Rodents | Oral | [6] |
| LD50 (Acute Intraperitoneal Toxicity) | > 50 mg/kg | Rodents | Intraperitoneal | [6] |
| LD50 (Acute Oral Toxicity) | > 45 mg/kg | Dog | Oral | [6] |
Health Effects:
-
Ingestion: Harmful if swallowed.
-
Inhalation: May be harmful if inhaled. Avoid breathing dust.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Reproductive Hazard: May damage fertility or the unborn child.
Mechanism of Action: Aromatase Inhibition
Anastrozole is a potent and highly selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in the biosynthesis of estrogens from androgens in peripheral tissues.[7] By competitively binding to the heme iron of the aromatase enzyme, Anastrozole blocks the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[7] This leads to a significant reduction in circulating estrogen levels.
Experimental Protocol: Quantification of Anastrozole using this compound by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Anastrozole in biological samples. The following is a general workflow for such an analysis.
Detailed Methodology
A detailed protocol for the quantification of Anastrozole in human plasma using an internal standard is described below. This method can be adapted for other biological matrices.
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard (this compound).
-
Perform a liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (70:30, v/v).[8]
-
Vortex and centrifuge the samples.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., acetonitrile:water 50:50, v/v).[8]
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a Genesis C18, 4 µm, 100 mm x 2.1 mm i.d.[8]
-
Mobile Phase: An isocratic or gradient elution with a suitable mobile phase, for example, a mixture of acetonitrile and water with additives like formic acid or ammonium acetate.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for both Anastrozole and this compound should be optimized for the instrument being used.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Anastrozole to this compound against the concentration of the calibration standards.
-
Determine the concentration of Anastrozole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at -20°C for long-term stability.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous waste.
This technical guide is intended to provide essential information for the safe handling and use of this compound in a research environment. It is not exhaustive, and users should always refer to the complete Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety protocols.
References
- 1. This compound | C17H19N5 | CID 44256128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. caymanchem.com [caymanchem.com]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 8. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Anastrozole in Human Plasma using Anastrozole-d12 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Anastrozole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Anastrozole-d12, a stable isotope-labeled internal standard, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] The protocol is designed for high-throughput analysis, featuring a rapid chromatographic run time and a straightforward sample preparation procedure. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Anastrozole concentrations.
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of breast cancer in post-menopausal women.[4][5] Accurate quantification of Anastrozole in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Due to the low therapeutic doses of Anastrozole, highly sensitive analytical methods are required to measure its plasma concentrations.[4][6] LC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity and selectivity.[7][8]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[3][9] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[1][3] This minimizes analytical variability and improves the accuracy and reproducibility of the results.[1][3] This application note provides a detailed protocol for the extraction and quantification of Anastrozole from human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Anastrozole analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[12]
Liquid Chromatography
The chromatographic separation is performed using a reversed-phase C18 column. The conditions can be optimized for specific instrumentation.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | ~ 3 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.5 | 95 |
| 2.0 | 95 |
| 2.1 | 30 |
| 3.0 | 30 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Anastrozole | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 294.2 | 306.2 |
| Product Ion (m/z) | 225.1 | 235.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument | Optimized for specific instrument |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Anastrozole.
Results and Discussion
This method demonstrates a linear response over a calibration range suitable for clinical samples (e.g., 0.1 to 100 ng/mL). The use of this compound as an internal standard effectively corrects for variations in sample preparation and matrix effects, leading to high precision and accuracy. The rapid gradient elution allows for a short run time, making the method amenable to high-throughput analysis. The protein precipitation sample preparation is simple, fast, and cost-effective.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and efficient means for the quantification of Anastrozole in human plasma. The protocol is well-suited for researchers, scientists, and drug development professionals requiring accurate and precise measurements of Anastrozole for pharmacokinetic and other clinical research studies.
Signaling Pathway Diagram
Caption: Anastrozole's mechanism of action via Aromatase inhibition.
References
- 1. texilajournal.com [texilajournal.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchtrend.net [researchtrend.net]
- 5. caymanchem.com [caymanchem.com]
- 6. gilbertodenucci.com [gilbertodenucci.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C17H19N5 | CID 44256128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Quantification of Anastrozole in Human Plasma using Anastrozole-d12 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Anastrozole in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Anastrozole-d12 as the internal standard.
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[1][2] It acts by blocking the aromatase enzyme, which is responsible for converting androgens to estrogens, thereby reducing circulating estrogen levels.[3] Accurate quantification of Anastrozole in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The low dosage (1 mg) of Anastrozole results in low plasma concentrations, necessitating a highly sensitive and specific analytical method.[1][2] LC-MS/MS offers the required sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is best practice to correct for matrix effects and variations in sample processing and instrument response.[4]
Principle of the Method
This method utilizes High-Performance Liquid Chromatography (HPLC) to separate Anastrozole and its deuterated internal standard, this compound, from endogenous plasma components. The separated analytes are then detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Anastrozole to this compound against a calibration curve prepared in blank plasma.
Signaling Pathway of Anastrozole
Caption: Mechanism of action of Anastrozole in inhibiting estrogen synthesis.
Experimental Protocols
Materials and Reagents
-
Anastrozole reference standard (≥99% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (drug-free, with anticoagulant such as heparin or EDTA)
-
Extraction solvent (e.g., Diethyl ether:Dichloromethane (70:30, v/v) or Methyl tert-butyl ether (MTBE))
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) or photospray source[1][6]
-
Analytical column (e.g., Genesis C18, 100 x 2.1 mm, 4 µm or Hypurity C18, 50 x 4.6 mm, 5 µm)[1][3]
Preparation of Stock and Working Solutions
-
Anastrozole Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Anastrozole reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Anastrozole Working Solutions: Prepare serial dilutions of the Anastrozole stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control samples.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent.[4]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate Anastrozole working solutions to achieve a concentration range of, for example, 0.5 to 100 ng/mL.[1]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. For instance, LQC (1.5 ng/mL), MQC (20.0 ng/mL), and HQC (85.0 ng/mL).[1]
Sample Preparation (Liquid-Liquid Extraction)
Caption: Liquid-Liquid Extraction workflow for plasma samples.
Protocol:
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][6]
-
Add a specified volume of the this compound internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[1][6]
-
Vortex for 1 minute and then centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[2][6]
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are example conditions and may require optimization for individual systems.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Genesis C18, 4 µm, 100 mm x 2.1 mm[1][6] |
| Mobile Phase | Acetonitrile:Methanol:Water:Acetone (60:20:15:5, v/v/v/v) with 0.1% Acetic Acid and 10 mM Ammonium Acetate[3] |
| Flow Rate | 0.45 mL/min[3] |
| Injection Volume | 5-25 µL[3][7] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Run Time | ~3.0 minutes[1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) or Photospray[1][6] |
| Polarity | Positive Ion Mode[3] |
| MRM Transitions | |
| Anastrozole | Q1: m/z 294 -> Q3: m/z 225[7] |
| This compound | Q1: m/z 306 -> Q3: m/z 237[7] |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 35 eV)[2] |
| Declustering Potential (DP) | Optimized for specific instrument (e.g., 41 V)[2] |
Data Analysis and Method Validation
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of Anastrozole to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/concentration) is typically used.[2][7]
Method Validation Parameters
The method should be validated according to relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 3: Summary of Method Performance (Example Data)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | > 0.998[2] |
| Calibration Range | - | 0.5 - 100 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ±20% | 0.5 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15%[8] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15%[8] |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 15%[8] |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 15%[8] |
| Recovery (%) | Consistent, precise, and reproducible | 85.18% - 87.19% for Anastrozole[1] |
| Matrix Effect | Should be minimal and compensated by IS | No significant ion suppression observed[2] |
| Stability (Freeze-thaw, Short-term, Long-term) | Analyte concentration within ±15% of nominal | Stable under tested conditions[1] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust procedure for the quantification of Anastrozole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for a wide range of clinical and research applications, including pharmacokinetic and bioequivalence studies. Adherence to the detailed protocols and validation procedures outlined in this document will ensure reliable and reproducible results.
References
- 1. researchtrend.net [researchtrend.net]
- 2. gilbertodenucci.com [gilbertodenucci.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Anastrozole-d12 stock and working solutions for HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation of Anastrozole-d12 stock and working solutions for use as an internal standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This compound is a deuterated form of Anastrozole, a potent aromatase inhibitor, and is crucial for the accurate quantification of Anastrozole in various matrices.[1][2] Adherence to proper solution preparation techniques is critical for ensuring the accuracy, precision, and reproducibility of analytical results.
Introduction
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[3] For pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analyses, a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and instrument response. This compound, where 12 hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for the quantification of anastrozole by GC- or LC-MS.[1][4] This application note details the necessary steps for preparing accurate and stable stock and working solutions of this compound.
Materials and Reagents
-
This compound solid (≥99% deuterated forms)[1]
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Sonicator
Safety Precautions
Anastrozole and its deuterated analog should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][6] Work in a well-ventilated area or a fume hood.[5] Refer to the Safety Data Sheet (SDS) for complete safety information.[5][7]
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
The following protocol describes the preparation of a 1 mg/mL stock solution of this compound.
-
Weighing: Accurately weigh 1 mg of this compound solid using an analytical balance.
-
Dissolution: Transfer the weighed this compound to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 0.8 mL of HPLC grade acetonitrile to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the 1 mL mark with acetonitrile.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution to a labeled, amber glass vial and store at -20°C for long-term stability.[1][3]
Preparation of this compound Working Solutions
Working solutions of lower concentrations can be prepared by diluting the stock solution. The following example describes the preparation of a 1 µg/mL working solution.
-
Pipetting Stock Solution: Allow the 1 mg/mL stock solution to equilibrate to room temperature. Pipette 10 µL of the stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Add approximately 9 mL of the desired diluent (e.g., a mixture of acetonitrile and water, or the mobile phase used in the HPLC method).
-
Mixing: Gently swirl the flask.
-
Final Volume Adjustment: Bring the solution to the 10 mL mark with the diluent.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: This working solution should be prepared fresh daily for optimal results. If short-term storage is necessary, store in a tightly sealed vial at 2-8°C.
Quantitative Data Summary
The following table summarizes the quantitative data for the preparation of this compound stock and working solutions.
| Parameter | Stock Solution | Working Solution |
| Analyte | This compound | This compound |
| Concentration | 1 mg/mL | 1 µg/mL |
| Solvent | Acetonitrile | Acetonitrile/Water (or Mobile Phase) |
| Volume of Analyte | 1 mg (solid) | 10 µL of Stock Solution |
| Final Volume | 1 mL | 10 mL |
| Storage Temperature | -20°C[1][3] | 2-8°C (short-term) |
Visualizations
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound Solution Preparation.
Conclusion
The protocols outlined in this application note provide a clear and reliable method for the preparation of this compound stock and working solutions. Accurate preparation and proper storage of these solutions are fundamental to achieving high-quality, reproducible results in the quantitative analysis of Anastrozole by HPLC and LC-MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
Validated LC-MS/MS Method for Anastrozole and its Metabolites Using Anastrozole-d12
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of anastrozole and its primary metabolites in human plasma. The method utilizes a stable isotope-labeled internal standard, Anastrozole-d12, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] It functions by blocking the aromatase enzyme, thereby inhibiting the conversion of androgens to estrogens and reducing circulating estrogen levels. Monitoring the plasma concentrations of anastrozole and its metabolites is crucial for optimizing dosage regimens and understanding inter-individual pharmacokinetic variability.[2]
This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of anastrozole and its major metabolite, hydroxy-anastrozole.[3] The use of this compound as an internal standard (IS) corrects for potential variations during sample preparation and analysis, leading to reliable and reproducible results.[4]
Experimental Protocols
Materials and Reagents
-
Anastrozole and hydroxy-anastrozole reference standards
-
This compound (Internal Standard)[4]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C8)[5]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: To 250 µL of plasma, add the internal standard (this compound) solution. Vortex and load the mixture onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[5]
-
Elution: Elute the analytes with 1 mL of methanol.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for separation.[6]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[7]
-
-
Flow Rate: 0.3 mL/min[7]
-
Gradient Program: A linear gradient can be optimized to ensure separation of anastrozole, its metabolites, and any potential interferences.
-
Injection Volume: 5 µL[6]
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Parameters: Parameters such as nebulizer gas, curtain gas, and ion spray voltage should be optimized for the specific instrument used.[3]
Data Presentation
The quantitative performance of the method should be evaluated according to regulatory guidelines. Key validation parameters are summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Anastrozole | 0.1 - 50.0[1] | > 0.99 | 0.1[1] |
| Hydroxy-anastrozole | User Determined | > 0.99 | User Determined |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Anastrozole | Low | < 15% | < 15% | ± 15% |
| Mid | < 15% | < 15% | ± 15% | |
| High | < 15% | < 15% | ± 15% | |
| Hydroxy-anastrozole | Low | < 15% | < 15% | ± 15% |
| Mid | < 15% | < 15% | ± 15% | |
| High | < 15% | < 15% | ± 15% |
Data presented are typical expected values based on published literature and should be confirmed during in-house validation.[7]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Anastrozole | > 85% |
| Hydroxy-anastrozole | > 85% |
| This compound | > 85% |
Visualizations
Anastrozole's Mechanism of Action
LC-MS/MS Experimental Workflow
Caption: Workflow for the analysis of anastrozole and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Anastrozole-d12 in Clinical Pharmacokinetic Trials: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Anastrozole-d12 as an internal standard in clinical pharmacokinetic (PK) trials of anastrozole. The use of a stable isotope-labeled internal standard like this compound is critical for the accurate and precise quantification of anastrozole in biological matrices, a cornerstone of robust clinical trial data.
Application Notes
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Clinical pharmacokinetic studies are essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to establish bioequivalence of generic formulations.
The low dosage of anastrozole (typically 1 mg daily) results in low circulating plasma concentrations. This necessitates a highly sensitive and specific analytical method for its quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. This compound has the same chemical properties and chromatographic behavior as anastrozole, but a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer, enabling it to serve as an ideal internal standard to correct for variability in sample preparation and instrument response.
Data Presentation
The following table summarizes the pharmacokinetic parameters of anastrozole from a bioequivalence study in healthy female volunteers following a single 1 mg oral dose. While the specific internal standard used in this particular study is not mentioned, the data is representative of what would be obtained using a validated LC-MS/MS method with a deuterated internal standard like this compound.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Fasting Condition (n=23) | ||
| Cmax (ng/mL) | 23.4 ± 6.1 | 22.6 ± 5.5 |
| AUCt (ng·h/mL) | 568.3 ± 141.2 | 572.1 ± 138.5 |
| AUCi (ng·h/mL) | 643.7 ± 155.9 | 648.9 ± 152.3 |
| Tmax (h) | 1.0 (0.5-4.0) | 1.0 (0.5-4.0) |
| t1/2 (h) | 45.8 ± 9.6 | 46.2 ± 10.1 |
| Fed Condition (n=22) | ||
| Cmax (ng/mL) | 18.7 ± 4.2 | 18.5 ± 3.9 |
| AUCt (ng·h/mL) | 559.1 ± 129.8 | 563.4 ± 133.7 |
| AUCi (ng·h/mL) | 632.5 ± 145.3 | 638.7 ± 150.1 |
| Tmax (h) | 4.0 (1.0-8.0) | 4.0 (1.0-8.0) |
| t1/2 (h) | 48.3 ± 11.2 | 48.7 ± 11.8 |
Data adapted from a bioequivalence study in healthy Chinese volunteers.[1] Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCi: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
Experimental Protocols
Bioanalytical Method for Anastrozole in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical validated method for the quantification of anastrozole in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 4 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Anastrozole: m/z 294.2 → 225.1
-
This compound: m/z 306.2 → 237.1
-
-
Data Analysis: Quantify anastrozole by calculating the peak area ratio of anastrozole to this compound.
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:
-
Selectivity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Visualizations
Caption: Anastrozole inhibits the aromatase enzyme, blocking estrogen production.
Caption: Workflow for quantifying anastrozole in plasma samples.
References
Application Note: High-Throughput Quantification of Anastrozole in Human Plasma using LC-MS/MS with Anastrozole-d12 for Therapeutic Drug Monitoring
Abstract
This application note describes a robust and sensitive high-throughput method for the quantification of anastrozole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Anastrozole, a non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3] Therapeutic drug monitoring (TDM) of anastrozole can aid in optimizing dosing to ensure efficacy while minimizing toxicity.[4] This method utilizes a stable isotope-labeled internal standard, Anastrozole-d12, to ensure high accuracy and precision. The protocol details a straightforward sample preparation procedure, optimized LC-MS/MS parameters, and method validation results, making it suitable for clinical research and drug development professionals.
Introduction
Anastrozole is a potent and selective inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[1][5][6] By significantly reducing circulating estrogen levels, anastrozole effectively suppresses the growth of estrogen-receptor-positive breast cancers.[1][6] The pharmacokinetic profile of anastrozole shows variability among patients, which can impact therapeutic outcomes.[4] TDM offers a strategy to personalize treatment by adjusting dosages based on measured plasma concentrations.[4]
The development of a reliable bioanalytical method is crucial for accurate TDM. LC-MS/MS has become the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[7][8] The use of a deuterated internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.[9][10] This application note provides a comprehensive protocol for the determination of anastrozole in human plasma for TDM purposes.
Mechanism of Action
Anastrozole is a competitive inhibitor of the aromatase enzyme (CYP19A1).[11] In postmenopausal women, the primary source of estrogen is the conversion of adrenal androgens (androstenedione and testosterone) to estrone and estradiol in peripheral tissues.[1][5] Anastrozole binds reversibly to the heme group of the cytochrome P450 component of the aromatase enzyme, effectively blocking this conversion and leading to a significant reduction in plasma estrogen levels.[5] This deprivation of estrogen slows or stops the growth of hormone-sensitive breast cancer cells.[1]
Experimental Protocols
Materials and Reagents
-
Anastrozole reference standard (≥98% purity)
-
This compound (≥99% deuterated forms)[11]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Human plasma (K2-EDTA as anticoagulant)
-
96-well collection plates
-
Microcentrifuge tubes
Stock and Working Solutions Preparation
-
Anastrozole Stock Solution (1 mg/mL): Accurately weigh and dissolve anastrozole in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Anastrozole Working Solutions: Serially dilute the anastrozole stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in this assay.
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike with the corresponding anastrozole working solutions. For blank samples, spike with 50:50 methanol:water.
-
Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank (add 300 µL of acetonitrile to the blank).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
4.1. Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) or equivalent[12][13] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
| Gradient | 15% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate |
4.2. Mass Spectrometry
| Parameter | Condition |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Anastrozole | 294.2 | 225.1 | 80 V | 35 eV |
| This compound | 306.2 | 237.1 | 80 V | 35 eV |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Range
The assay was linear over the concentration range of 0.5 to 100 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of anastrozole to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| LQC | 1.5 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| MQC | 25 | ≤ 8% | ± 8% | ≤ 8% | ± 8% |
| HQC | 75 | ≤ 5% | ± 5% | ≤ 5% | ± 5% |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak response of anastrozole in post-extraction spiked plasma samples to that in a pure solution. The recovery was determined by comparing the peak response of pre-extraction spiked samples to post-extraction spiked samples. The results indicated minimal matrix effects and consistent recovery across the concentration range.
Stability
Anastrozole was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 3 months).
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of anastrozole is essential for interpreting TDM results.
Table 3: Pharmacokinetic Properties of Anastrozole
| Parameter | Value | Reference(s) |
| Bioavailability | ~83-85% | [14] |
| Time to Peak Plasma Conc. | ~2 hours (fasting) | [5] |
| Plasma Protein Binding | 40% | [5][14] |
| Elimination Half-life | ~50 hours | [5][14] |
| Time to Steady State | ~7 days | [15] |
| Metabolism | N-dealkylation, hydroxylation, glucuronidation | [5][14] |
| Excretion | Primarily hepatic metabolism (~85%), renal (~11%) | [14] |
| Therapeutic Target Cmin | 34.2 ng/mL | [4] |
Conclusion
The described LC-MS/MS method for the quantification of anastrozole in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for therapeutic drug monitoring in a clinical setting. This application note provides a comprehensive protocol and the necessary information for researchers and clinicians to implement this assay and contribute to the personalized treatment of breast cancer patients.
References
- 1. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Therapeutic Drug Monitoring of Oral Anti-Hormonal Drugs in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. pinnaclepeptides.com [pinnaclepeptides.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Development and validation of an improved high-throughput method for the determination of anastrozole in human plasma by LC-MS/MS and atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Anastrozole-d12 for In Vitro Aromatase Inhibition Studies
References
- 1. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementsarms.com [elementsarms.com]
- 10. Identification of Non-steroidal Aromatase Inhibitors via In silico and In vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
Application Note & Protocol: Quantitative Analysis of Anastrozole using Isotope Dilution Mass Spectrometry with Anastrozole-d12
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] It functions by blocking the aromatase enzyme, thereby inhibiting the conversion of androgens to estrogens and reducing circulating estrogen levels.[2][3][4] Accurate quantification of Anastrozole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision, achieved by using a stable isotope-labeled internal standard.[5] This application note provides a detailed protocol for the quantification of Anastrozole in human plasma using Anastrozole-d12 as the internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action and Metabolism
Anastrozole competitively inhibits the aromatase (CYP19A1) enzyme, preventing the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[1][2][4] This suppression of estrogen biosynthesis is the primary mechanism for its therapeutic effect in hormone-sensitive breast cancer. The metabolism of Anastrozole primarily occurs in the liver and involves N-dealkylation, hydroxylation, and glucuronidation.[6][7][8] The main cytochrome P450 enzyme involved in its hydroxylation is CYP3A4, while UGT1A4 is primarily responsible for its direct N-glucuronidation.[6][8][9]
Caption: Anastrozole's mechanism of action and metabolic pathways.
Quantitative Data Summary
The following tables summarize the performance of various published LC-MS/MS methods for the quantification of Anastrozole in human plasma.
Table 1: Linearity and Sensitivity of Anastrozole Quantification
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 0.5 - 100 | 0.5 | [10] |
| 1 - 100 | Not Reported | [11] |
| 0.5 - 20.0 | 0.5 | [12] |
| Not Reported | 0.30 | [13] |
| Not Reported | 0.05 | [13][14] |
Table 2: Mass Spectrometry Transitions for Anastrozole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Anastrozole | 294.2 | 225.1 | [12] |
| Anastrozole | 294 | 225 | [15] |
| This compound | 306 | 237 | [15] |
Experimental Protocol: IDMS of Anastrozole in Human Plasma
This protocol describes a method for the quantitative analysis of Anastrozole in human plasma using this compound as an internal standard (IS) followed by LC-MS/MS detection.
1. Materials and Reagents
-
Anastrozole analytical standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., diethyl ether: dichloromethane)
2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Anastrozole and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Anastrozole by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to cover the desired calibration range (e.g., 0.5 to 100 ng/mL).[10]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a set of calibration standards and at least three levels of QC samples (low, medium, and high).
3. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography System: HPLC or UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Anastrozole: 294.2 → 225.1
-
This compound: 306.2 → 237.1
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both Anastrozole and this compound for all samples, calibration standards, and QC samples.
-
Calculate the peak area ratio of Anastrozole to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Anastrozole in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for Anastrozole quantification.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Anastrozole in human plasma using Isotope Dilution Mass Spectrometry with this compound as an internal standard. The described method is sensitive, specific, and reliable, making it suitable for a wide range of applications in clinical and pharmaceutical research. The provided quantitative data and experimental workflow offer a solid foundation for researchers to implement this methodology in their laboratories.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. pinnaclepeptides.com [pinnaclepeptides.com]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Anastrozole - Wikipedia [en.wikipedia.org]
- 8. In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchtrend.net [researchtrend.net]
- 11. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting peak splitting of Anastrozole-d12 in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting of Anastrozole-d12 in their chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak splitting for this compound in my chromatogram?
Peak splitting for this compound, a deuterated internal standard, can arise from a combination of general chromatographic issues and phenomena specific to isotopically labeled compounds. The primary causes can be categorized as follows:
-
Chromatographic System Issues: Problems within the HPLC/UHPLC system are a frequent source of peak distortion for all analytes, including this compound.
-
Method-Related Problems: The analytical method parameters may not be optimized for the specific separation of Anastrozole and its deuterated analog.
-
Analyte-Specific Issues: The chemical properties of this compound and its interaction with the stationary phase can contribute to peak splitting.
Q2: How can I systematically troubleshoot peak splitting of this compound?
A logical, step-by-step approach is crucial for identifying and resolving the root cause of peak splitting. The following workflow can guide your troubleshooting process.
Caption: A stepwise guide to troubleshooting this compound peak splitting.
Q3: What specific system-level issues should I investigate if all my peaks are splitting?
If all peaks in your chromatogram, not just this compound, are exhibiting splitting, the problem likely lies with the chromatographic system itself. Here’s a checklist of potential culprits:
-
Improper Connections or Fittings: Loose or improperly seated fittings can introduce dead volume, leading to peak distortion.[1]
-
Column Voids or Contamination: A void at the head of the column or contamination of the column frit can disrupt the sample flow path.[2][3][4]
-
Blocked Frit: A blocked inlet frit can cause uneven sample distribution onto the column.[3]
-
Injector Issues: A malfunctioning autosampler, such as a scratched rotor seal, can lead to improper sample injection.[5]
Q4: My unlabeled Anastrozole peak looks fine, but the this compound peak is split. What could be the cause?
When only the deuterated internal standard peak splits, the issue is often related to the "Chromatographic Deuterium Effect" (CDE).
-
Chromatographic Deuterium Effect (CDE): Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts. In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[6][7] If the chromatographic method lacks sufficient resolution, this can result in partial co-elution and a split or broadened peak for the internal standard, especially if there is any unlabeled Anastrozole present in the this compound standard.
To address this, you may need to optimize your method to improve the resolution between Anastrozole and this compound.[6]
Q5: How can I optimize my chromatographic method to resolve peak splitting of this compound?
Method optimization is key to achieving sharp, symmetrical peaks. Consider the following adjustments:
-
Mobile Phase Composition: Modifying the organic solvent ratio or the aqueous phase pH can significantly impact selectivity and resolution between Anastrozole and this compound.[3][8] For basic compounds like Anastrozole, operating at a pH at least 2 units away from its pKa can prevent issues arising from multiple ionization states.[1]
-
Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1][4]
-
Column Temperature: Temperature can influence selectivity. Experimenting with different column temperatures may improve the separation.
-
Gradient Profile: If using a gradient method, adjusting the gradient slope can enhance the resolution of closely eluting compounds.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Anastrozole
This protocol provides a starting point for the analysis of Anastrozole and can be adapted for troubleshooting.
| Parameter | Condition |
| Column | C18 (e.g., Welchrom C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 10mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detector | UV-Vis at 215 nm[9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C[10] |
| Run Time | ~12 min |
Protocol 2: LC-MS/MS Method for Anastrozole and this compound
This method is suitable for quantitative analysis and requires optimization for baseline resolution of the analyte and internal standard.
| Parameter | Condition |
| Column | C18 (e.g., Genesis C18, 2.1 x 100 mm, 4 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (gradient or isocratic) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Detector | Tandem Mass Spectrometer (MS/MS) with ESI+ |
| MRM Transitions | Anastrozole: e.g., m/z 294.1 -> 225.1; this compound: e.g., m/z 306.1 -> 237.1 |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
Quantitative Data Summary
The following table summarizes typical chromatographic parameters from various published methods for Anastrozole analysis. This data can be used as a reference for method development and optimization.
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| Welchrom C18 (4.6x250mm, 5µm) | 10mM Phosphate Buffer (pH 3.0):Acetonitrile (50:50) | 1.0 | UV (215 nm) | 6.143 | [9] |
| Azilent C18 (4.6x150mm, 5µm) | 0.01N KH2PO4:Acetonitrile (60:40) | 1.0 | UV (215 nm) | ~6.0 | [10] |
| Symmetry ODS C18 (4.6x250mm, 5µm) | Acetonitrile:Phosphate Buffer (pH 3.0) (75:25) | 1.0 | UV (241 nm) | 3.461 | [11] |
| Inertsil ODS-3V (4.6x250mm, 5µm) | Water:Acetonitrile (gradient) | 1.0 | UV (215 nm) | Not Specified | [12] |
| Genesis C18 (2.1x100mm, 4µm) | Acetonitrile:Water (50:50) with modifier | Not Specified | LC-MS/MS | ~3.0 | [13] |
Logical Relationships in Troubleshooting
The decision-making process for troubleshooting peak splitting can be visualized as a logical flow, starting from the observation of the problem to its resolution.
Caption: Logical flow for diagnosing the cause of peak splitting.
References
- 1. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 2. lctsbible.com [lctsbible.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. onclive.com [onclive.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchtrend.net [researchtrend.net]
Addressing matrix effects in anastrozole quantification with LC-MS
Welcome to the technical support center for the quantification of anastrozole using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact anastrozole quantification?
A1: Matrix effects in LC-MS are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the anastrozole quantification.[1][3][4] In complex biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects.[5]
Q2: How can I determine if my anastrozole assay is experiencing matrix effects?
A2: The presence of matrix effects can be evaluated using a post-extraction addition method.[2] In this approach, a known amount of anastrozole is spiked into a sample extract from which the analyte is absent. The response is then compared to that of a pure standard solution of the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects.[2] Another common method is post-column infusion, where a constant flow of anastrozole is introduced into the LC eluent after the column and before the mass spectrometer. Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix effects are present.[2]
Q3: What are the primary strategies to minimize or eliminate matrix effects?
A3: The main strategies to combat matrix effects can be categorized as follows:
-
Effective Sample Preparation: To remove interfering components from the matrix before analysis.[3][6]
-
Chromatographic Separation: To separate anastrozole from co-eluting matrix components.[3][6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for signal variations caused by matrix effects.[3][7][8]
-
Matrix-Matched Calibration: To create calibration curves in a matrix that is identical to the study samples.[9][10]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in anastrozole quantification.
This is often a primary indicator of unaddressed matrix effects.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids, a major source of matrix effects.[5][11] Consider more rigorous sample cleanup methods.
-
Implement a Robust Internal Standard: The most effective way to correct for matrix effects is by using a stable isotope-labeled internal standard for anastrozole, such as d12-anastrozole.[3][12][13] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing accurate correction.[7][14]
-
Optimize Chromatographic Conditions: Adjusting the gradient, flow rate, or switching to a different column chemistry can help separate anastrozole from interfering matrix components.[3]
-
Prepare Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples can help compensate for matrix effects.[9][10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is designed to effectively remove phospholipids from plasma samples, a common source of matrix effects. Mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbents are particularly effective for basic compounds like anastrozole.[11]
Materials:
-
Oasis MCX SPE cartridges
-
SPE vacuum manifold
-
Human plasma samples
-
Anastrozole and SIL-IS working solutions
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid, Ammonium hydroxide
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat plasma samples by diluting 1:1 with 4% phosphoric acid in water. Load 0.5 mL of the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute anastrozole and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Preparation of Matrix-Matched Calibrators
This protocol describes how to prepare calibration standards in the same biological matrix as the study samples to compensate for matrix effects.[9][10]
Materials:
-
Blank human plasma (screened for the absence of anastrozole)
-
Anastrozole stock solution
-
Anastrozole working solutions of varying concentrations
Procedure:
-
Prepare a set of calibration standards by spiking known concentrations of anastrozole working solutions into blank plasma. For example, to prepare a 10 ng/mL calibrator, add 10 µL of a 1 µg/mL anastrozole working solution to 990 µL of blank plasma.
-
Vortex each calibrator thoroughly.
-
Process the matrix-matched calibrators using the same extraction procedure (e.g., SPE as described in Protocol 1) as the unknown samples.
-
Construct the calibration curve by plotting the peak area ratio (anastrozole/internal standard) against the nominal concentration of the calibrators.
Quantitative Data Summary
The choice of sample preparation method significantly impacts the reduction of matrix effects and the recovery of anastrozole.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | Simple, fast, and inexpensive. |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 20 - 40 | Good for removing salts and highly polar interferences. |
| Solid-Phase Extraction (SPE) | 80 - 100 | < 15 | Highly effective at removing a wide range of interferences.[15] |
| Phospholipid Removal SPE | > 90 | < 10 | Specifically targets and removes phospholipids, a major source of matrix effects.[11][15][16] |
Note: Values are approximate and can vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: Workflow for Anastrozole Quantification.
Caption: Troubleshooting Matrix Effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. waters.com [waters.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
How to improve Anastrozole-d12 signal intensity and sensitivity
Welcome to the Technical Support Center for Anastrozole-d12 Analysis. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced signal intensity and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments? this compound is a deuterated form of Anastrozole, meaning that 12 hydrogen atoms in the molecule have been replaced with deuterium. It is intended for use as an internal standard (IS) for the quantification of Anastrozole in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Using a stable isotope-labeled internal standard like this compound is the gold-standard technique to correct for analyte loss during sample preparation and for variations in instrument response (e.g., matrix effects), thereby improving the accuracy and precision of the measurement.
Q2: What is the most common analytical technique for quantifying Anastrozole? Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for the quantification of Anastrozole in biological matrices like plasma.[2] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations typical after therapeutic doses.[2][3]
Q3: What are the typical mass-to-charge ratios (m/z) for Anastrozole and this compound in MS/MS analysis? For improved signal-to-noise, specificity, and sensitivity, it is recommended to monitor the fragment ions (product ions) rather than the intact molecule ions (precursor ions).[4]
-
Anastrozole: Precursor ion (M+H)⁺ of m/z 294, fragmenting to a product ion of m/z 225.[4]
-
This compound (Internal Standard): Precursor ion (M+H)⁺ of m/z 306, fragmenting to a product ion of m/z 237.[4]
Q4: What is a typical Lower Limit of Quantification (LLOQ) for Anastrozole in human plasma? Several validated LC-MS/MS methods have been published with LLOQs suitable for pharmacokinetic studies. Achievable LLOQs are often in the low ng/mL to high pg/mL range, with some methods reporting values as low as 0.05 ng/mL.[2][5]
Troubleshooting Guide: Enhancing Signal & Sensitivity
This section addresses common issues encountered during the analysis of this compound.
Issue: Low Signal Intensity or Poor Sensitivity
Q5: My this compound signal is weak. Where should I start troubleshooting? A low signal can originate from several stages of the analytical process. A systematic approach is crucial. Start by evaluating the mass spectrometer's performance, followed by sample preparation efficiency, and finally, the chromatographic conditions.
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low signal intensity.
Q6: How can I optimize my mass spectrometer settings for this compound? Mass spectrometer settings are critical for signal intensity.
-
Ionization Source: Compare Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). For Anastrozole, some studies have found that APCI provides significantly better sensitivity and specificity than ESI.[2] APCI is often better for less polar compounds that are thermally stable.[6]
-
Collision Energy (CE): The energy used to fragment the precursor ion into product ions must be optimized. Insufficient energy will result in poor fragmentation and a low product ion signal, while excessive energy can cause over-fragmentation, also reducing the desired signal. Perform a CE optimization experiment by infusing a standard solution and ramping the collision voltage to find the value that yields the maximum intensity for the m/z 237 product ion.[4][7]
-
Declustering Potential (DP): This voltage prevents solvent clusters from entering the mass analyzer and aids in desolvation. Like CE, it should be optimized to maximize the precursor ion signal.
Diagram 2: The Concept of Collision Energy Optimization
Caption: Optimizing collision energy is key to maximizing product ion signal.
Q7: How can I minimize matrix effects that may be suppressing the this compound signal? Matrix effects occur when co-eluting compounds from the biological sample (e.g., salts, phospholipids) interfere with the ionization of the target analyte, typically causing signal suppression.
-
Improve Sample Preparation: The goal is to remove as many interfering substances as possible while efficiently recovering the analyte. Simple protein precipitation is fast but may not provide sufficient cleanup. Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8]
-
Optimize Chromatography: Ensure good chromatographic separation of this compound from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry (e.g., biphenyl instead of C18) can shift the retention time of the analyte away from interfering compounds.[9]
Issue: High Variability or Poor Reproducibility
Q8: My this compound signal area is inconsistent between samples. What are the likely causes? High variability can undermine the quantitative accuracy of your assay.
-
Inconsistent Sample Preparation: Ensure that every step of the sample preparation, from pipetting volumes to vortexing times, is performed consistently across all samples, including standards, QCs, and unknowns. Automation can help minimize this variability.
-
Sample Carryover: If a high concentration sample is followed by a low one, residual analyte from the first injection can carry over into the next, causing an artificially high reading. Introduce blank injections after high concentration samples and optimize the autosampler wash procedure.
-
Internal Standard Addition: Ensure the internal standard (this compound) is added precisely and consistently to every sample at the very beginning of the sample preparation process.
Quantitative Data Summary
The tables below summarize parameters from various published LC-MS/MS methods for Anastrozole analysis. These can serve as a starting point for method development.
Table 1: Comparison of Published LC-MS/MS Methodologies for Anastrozole
| Sample Prep | Ionization | Column | Mobile Phase Components | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| LLE | Photospray | Genesis C18 (100 x 2.1 mm, 4 µm) | ACN, Methanol, Water, Acetone, Acetic Acid, Ammonium Acetate | 0.05 | [2][5] |
| LLE | APCI | YMC Cyano (50 x 4.0 mm) | ACN, Methanol, Ammonium Acetate | 0.10 | [2] |
| SPE | ESI (+) | Hypurity C18 (50 x 4.6 mm, 5 µm) | ACN, 0.1% Formic Acid | 0.30 | [2] |
| Protein Ppt. | ESI (+) | Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) | Water + 0.1% Formic Acid, ACN + 0.1% Formic Acid | 1.0 |[9] |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; Ppt: Precipitation; ACN: Acetonitrile; LLOQ: Lower Limit of Quantification; APCI: Atmospheric Pressure Chemical Ionization; ESI: Electrospray Ionization.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma This protocol is adapted from methodologies that have proven effective for Anastrozole analysis.[4][5]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of this compound working solution (at a concentration to yield a robust signal) to each tube.
-
Vortexing: Briefly vortex-mix the samples for approximately 15-30 seconds.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic extraction solvent. A mixture of diethyl ether and dichloromethane (70:30, v/v) or methyl t-butyl ether (MTBE) has been shown to be effective.[2][4][5]
-
Extraction: Vortex vigorously for 1-5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at a sufficient speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, being careful not to disturb the protein pellet and aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-55°C.[4]
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 50:50 acetonitrile:water).[5]
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma SPE can provide a cleaner extract compared to LLE, further reducing matrix effects. This is a general protocol; sorbent type and wash/elution solvents must be optimized.[8]
-
Sample Pre-treatment: Dilute 200 µL of plasma with an appropriate buffer (e.g., 4% phosphoric acid) to adjust pH and reduce viscosity. Add the this compound internal standard.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C8 or a mixed-mode cation exchange sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences while retaining the analyte.
-
Elution: Elute the Anastrozole and this compound from the cartridge using a small volume (e.g., 0.5 - 1 mL) of a strong organic solvent, such as methanol or acetonitrile.[8]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase as described in the LLE protocol (steps 9-10).
References
- 1. caymanchem.com [caymanchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchtrend.net [researchtrend.net]
- 4. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Anastrozole-d12 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the stability of Anastrozole-d12 in various biological matrices. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological samples?
A1: The primary stability concerns for this compound, similar to its non-deuterated counterpart, revolve around its degradation under various storage and handling conditions. Key stability aspects to evaluate include freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and post-preparative (autosampler) stability. Forced degradation studies on Anastrozole have shown it to be stable under thermal, hydrolytic, and photolytic stress but susceptible to degradation under oxidative and alkaline conditions.[1][2]
Q2: Is the stability of this compound expected to be different from that of Anastrozole?
A2: Generally, the stability of a deuterated internal standard like this compound is expected to be very similar to the parent drug, Anastrozole. This is because the substitution of hydrogen with deuterium atoms does not significantly alter the chemical properties of the molecule. However, it is always best practice to assess the stability of the internal standard under the same conditions as the analyte during method validation to ensure that it accurately tracks the analyte's behavior.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on stability data for Anastrozole, biological samples should be stored at -20°C or -80°C for long-term storage. For short-term storage, such as on the benchtop during sample processing, it is crucial to minimize the time samples spend at room temperature.
Q4: How many freeze-thaw cycles can samples containing Anastrozole undergo without significant degradation?
A4: Studies have shown that Anastrozole in human plasma is stable for at least three freeze-thaw cycles when frozen at -15°C to -25°C and thawed to room temperature.[3] It is recommended to validate this for your specific matrix and storage conditions.
Data Presentation: Stability of Anastrozole in Human Plasma
Table 1: Freeze-Thaw Stability of Anastrozole in Human Plasma
| Concentration (ng/mL) | Number of Cycles | Mean Concentration Measured (ng/mL) | % Nominal |
| 1.5 | 3 | 1.48 | 98.7 |
| 85.0 | 3 | 83.5 | 98.2 |
| (Data adapted from a study by Daphal et al., 2012)[3] |
Table 2: Short-Term (Bench-Top) Stability of Anastrozole in Human Plasma at Room Temperature
| Concentration (ng/mL) | Storage Duration (hours) | Mean Concentration Measured (ng/mL) | % Nominal |
| 1.5 | 8 | 1.53 | 102.0 |
| 85.0 | 8 | 86.1 | 101.3 |
| (Data adapted from a study by Daphal et al., 2012)[3] |
Table 3: Long-Term Stability of Anastrozole in Human Plasma at -15°C to -25°C
| Concentration (ng/mL) | Storage Duration (days) | Mean Concentration Measured (ng/mL) | % Nominal |
| 1.5 | 25 | 1.47 | 98.0 |
| 85.0 | 25 | 84.2 | 99.1 |
| (Data adapted from a study by Daphal et al., 2012)[3] |
Table 4: Post-Preparative (Autosampler) Stability of Anastrozole in Extracted Samples at 6°C
| Concentration (ng/mL) | Storage Duration (hours) | Mean Concentration Measured (ng/mL) | % Nominal |
| 1.5 | 28 | 1.51 | 100.7 |
| 85.0 | 28 | 85.8 | 100.9 |
| (Data adapted from a study by Daphal et al., 2012)[3] |
Experimental Protocols
Below are detailed methodologies for key stability experiments.
1. Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
-
Procedure:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the desired biological matrix.
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (typically three).
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).
-
The mean concentration of the freeze-thaw samples should be within ±15% of the mean concentration of the comparison samples.
-
2. Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that simulates the sample handling process.
-
Procedure:
-
Prepare replicate QC samples at low and high concentrations.
-
Place the samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples with a freshly prepared calibration curve and comparison QC samples.
-
The mean concentration of the bench-top stability samples should be within ±15% of the mean concentration of the comparison samples.
-
3. Long-Term Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix under the intended long-term storage conditions.
-
Procedure:
-
Prepare a sufficient number of replicate QC samples at low and high concentrations.
-
Store the samples at the specified long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.
-
Analyze the stored QC samples against a freshly prepared calibration curve and comparison QC samples.
-
The mean concentration of the long-term stability samples should be within ±15% of the mean concentration of the comparison samples.
-
4. Post-Preparative (Autosampler) Stability Assessment
-
Objective: To assess the stability of this compound in the processed sample extract under the conditions of the autosampler.
-
Procedure:
-
Process a set of QC samples at low and high concentrations.
-
Place the resulting extracts in the autosampler under the same conditions as for a typical analytical run (e.g., 4°C).
-
Analyze the samples immediately after preparation and then again at a later time point (e.g., 24 or 48 hours).
-
The mean concentration of the re-injected samples should be within ±15% of the initial concentrations.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting guide for this compound analysis.
References
- 1. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchtrend.net [researchtrend.net]
Common analytical problems with deuterated internal standards
Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium atoms and replacement with hydrogen from the surrounding environment.[1][2]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][3][4][5][6]
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[3][7][8]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[9][10]
-
Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[3][11]
-
In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[2]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium with hydrogen.[12] It is generally recommended to avoid such conditions.[12]
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[3]
-
Cause: The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[3][5][13]
-
Consequences: A shift in retention time can lead to incomplete co-elution of the analyte and the internal standard. This can result in them being subjected to different matrix effects, which can cause scattered and inaccurate results.[4][6]
-
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.
-
Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[4]
-
Consider Alternative Isotopes: If the problem persists, using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C), can be a solution as they are less prone to chromatographic shifts.[1][4][6]
-
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, which can cause ion suppression or enhancement, are a significant source of imprecision in LC-MS/MS analyses.[3] Even with a deuterated internal standard, differential matrix effects can occur, where the analyte and the internal standard are affected differently.[8]
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Troubleshooting Flowchart: Matrix Effects
Caption: Troubleshooting workflow for differential matrix effects.
Quantitative Data Summary: Impact of Matrix Effects
The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.
| Compound | Peak Area (Neat Solution) | Peak Area (Post-Spike) | Matrix Effect (%) |
| Analyte | 1,200,000 | 850,000 | 70.8% (Suppression) |
| Deuterated IS | 1,250,000 | 1,100,000 | 88.0% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.
Guide 2: Assessing the Purity of Deuterated Internal Standards
The purity of the deuterated internal standard is critical for accurate quantification. Impurities can include the unlabeled analyte, which will artificially inflate the measured concentration of the analyte in your samples.[10]
Key Purity Requirements:
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.
Logical Relationship: Purity and its Impact
Caption: Impact of internal standard purity on assay accuracy.
Final Recommendations
-
Careful Selection: Choose a deuterated internal standard with deuterium labels on stable positions of the molecule to minimize the risk of isotopic exchange.[1]
-
Thorough Validation: Always perform comprehensive method validation, including a thorough investigation of matrix effects for both the analyte and the internal standard.[14]
-
Consider Alternatives: If persistent issues with a deuterated internal standard cannot be resolved, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are generally more stable and less prone to chromatographic shifts.[1][15]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of mass spectrometry parameters for Anastrozole-d12 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of Anastrozole-d12, a common internal standard in bioanalytical methods.
Mass Spectrometry Parameters
Optimizing mass spectrometry parameters is critical for achieving the highest sensitivity and specificity for this compound. Below are the recommended starting parameters for method development.
Table 1: Mass Spectrometry Parameters for Anastrozole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Anastrozole | 294.2 | 225.1 | Positive |
| This compound | 306.2 | 237.1 | Positive |
Note: The precursor and product ions for this compound are inferred from the fragmentation pattern of Anastrozole.
Table 2: Recommended Starting Point for MS/MS Parameter Optimization
| Parameter | Recommended Starting Value/Range |
| Capillary Voltage | 1.0 - 4.0 kV |
| Cone Voltage | 20 - 50 V |
| Collision Energy | 15 - 35 eV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are established protocols for the analysis of Anastrozole, which can be adapted for methods using this compound.
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a rapid and simple method for cleaning up plasma samples.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound (internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Parameters
The following liquid chromatography conditions have been successfully used for the separation of Anastrozole.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound.
Q1: Why is the signal intensity of this compound low?
A1: Low signal intensity can be caused by several factors:
-
Suboptimal MS/MS Parameters: The cone voltage and collision energy may not be optimized for this compound. It is crucial to perform a compound tuning experiment to determine the optimal values for your specific instrument.
-
Poor Ionization: Anastrozole ionizes well in positive mode using electrospray ionization (ESI). Ensure your ion source is clean and functioning correctly. The mobile phase composition can also affect ionization efficiency; ensure it is appropriate for ESI.
-
Degradation of the Internal Standard: Check the stability of your this compound stock and working solutions. Improper storage can lead to degradation.
-
Matrix Effects: Components in the biological matrix can suppress the ionization of this compound.[1] Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), or adjust your chromatography to separate the interfering components.
Q2: I am observing a peak for Anastrozole in my blank samples. What is the cause?
A2: This is likely due to "crosstalk" or isotopic contribution from the deuterated internal standard.
-
Isotopic Contribution: this compound may contain a small percentage of the unlabeled (d0) form. This can be assessed by injecting a high concentration of the this compound standard and monitoring the Anastrozole MRM transition.
-
In-source Fragmentation of this compound: It is possible for the deuterated standard to lose deuterium atoms in the ion source, leading to a signal at the mass of the unlabeled compound. This can be minimized by optimizing the source conditions.
Q3: The retention times of Anastrozole and this compound are different. Is this a problem?
A3: A small shift in retention time between the analyte and its deuterated internal standard can occur, a phenomenon known as the "isotope effect." While a minor shift is often acceptable, a significant separation can be problematic. If the two compounds elute at different times, they may be affected differently by matrix effects, which can compromise the accuracy of quantification.[1] If the separation is significant, consider adjusting the chromatographic conditions, such as the gradient profile or the mobile phase composition, to minimize the difference in retention times.
Q4: How do I optimize the cone voltage and collision energy for this compound?
A4: The optimal cone voltage and collision energy are instrument-dependent and must be determined empirically. The general procedure is as follows:
-
Prepare a solution of this compound in the mobile phase.
-
Infuse the solution directly into the mass spectrometer.
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 306.2).
-
Vary the cone voltage (or equivalent parameter) over a range (e.g., 10-60 V) and record the intensity of the precursor ion. The voltage that gives the highest, stable signal is the optimal cone voltage.
-
With the optimal cone voltage set, begin fragmenting the precursor ion by applying collision energy.
-
Monitor the expected product ion (m/z 237.1) while ramping the collision energy (e.g., 10-40 eV).
-
The collision energy that produces the most intense and stable product ion signal is the optimal collision energy.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting low signal intensity for this compound.
References
Overcoming solubility issues with Anastrozole-d12 in aqueous solutions
Technical Support Center: Anastrozole-d12
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in aqueous solutions. The physical and chemical properties of this compound are nearly identical to its non-deuterated analog, Anastrozole; therefore, solubility data and handling procedures for Anastrozole are directly applicable.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected aqueous solubility of this compound?
Anastrozole is classified as a poorly water-soluble compound. Its aqueous solubility is approximately 0.5 mg/mL at 25°C.[1][2] The solubility can also be dependent on the pH within the physiological range.[1] Due to its hydrophobic character, achieving high concentrations in purely aqueous buffers is challenging.[3]
Q2: My this compound powder is not dissolving in my aqueous buffer. What should I do?
Directly dissolving this compound in an aqueous buffer is not recommended due to its low solubility. The standard and most effective method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous medium. This two-step process is crucial for achieving a homogenous working solution.
Q3: What are the recommended organic solvents for preparing a stock solution?
Anastrozole is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[4][5][6] Methanol, acetone, and tetrahydrofuran are also effective solvents.[1][2] The choice of solvent may depend on the compatibility with your specific experimental model (e.g., cell culture toxicity). For many cell-based assays, DMSO is a common choice, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How can I prepare a working solution in an aqueous buffer from my organic stock?
For maximum solubility in aqueous buffers, Anastrozole should first be dissolved in an organic solvent like ethanol.[4][5] This stock solution can then be serially diluted with the aqueous buffer of choice, such as Phosphate-Buffered Saline (PBS). This method can achieve a final solubility of approximately 0.1 mg/mL in a 1:9 solution of ethanol:PBS (pH 7.2).[4][5] It is critical to add the stock solution to the aqueous buffer slowly while vortexing or stirring to prevent the compound from precipitating.
Q5: My compound precipitates after I dilute the stock solution into my aqueous buffer. How can I prevent this?
Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the target concentration in your final aqueous solution.
-
Use a Co-solvent: The presence of a small amount of the organic solvent from the stock solution (e.g., <1% ethanol or DMSO) acts as a co-solvent and helps maintain solubility.[7][8]
-
Warm the Solution: Gently warming the solution to 37°C may help dissolve the compound, but be cautious as temperature changes can also lead to precipitation upon cooling.
-
Use Surfactants: In some formulations, non-toxic surfactants can be used to create microemulsions or micellar solutions that enhance the solubility of hydrophobic drugs.[7][9]
-
Prepare Fresh Solutions: Aqueous solutions of Anastrozole are not stable for long-term storage. It is strongly recommended to prepare them fresh for each experiment and not to store them for more than one day.[4][5]
Q6: Are there other advanced methods to improve solubility?
For formulation development, several advanced techniques can be employed to enhance the solubility of poorly soluble drugs like Anastrozole. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[8][10]
-
Complexation: Using host molecules like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of guest drug molecules.[10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can improve solubility and dissolution.[9]
Data Presentation: Solubility of Anastrozole
The following table summarizes the solubility of Anastrozole in various common laboratory solvents.
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM)* | Reference(s) |
| Water | 0.5 | 1.7 | [1][2] |
| DMSO | 13 - 50.6 | 44.3 - 172.5 | [2][4][5] |
| Ethanol | 20 - 36.1 | 68.2 - 123.1 | [2][4][5] |
| Dimethylformamide (DMF) | 14 | 47.7 | [4][5][6] |
| 1:9 Ethanol:PBS (pH 7.2) | 0.1 | 0.34 | [2][4][5] |
*Molar equivalents calculated based on the molecular weight of Anastrozole (293.37 g/mol ).
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol describes the standard two-step method for preparing a final aqueous working solution of this compound for use in typical cell culture experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, sterile-grade DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
Procedure: Part 1 - Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Carefully weigh out a precise amount of this compound powder. For example, weigh 2.93 mg of the compound.
-
Add Solvent: Add the appropriate volume of DMSO to achieve the desired molar concentration. To make a 10 mM stock solution from 2.93 mg of this compound (MW ≈ 293.37 g/mol ), add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If needed, gently warm the vial at 37°C for a few minutes or use a sonicator bath to ensure all solid material has completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C, where it should be stable for at least two years.[4]
Procedure: Part 2 - Preparing a 10 µM Working Solution in Aqueous Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Dilution: Perform a serial dilution. To prepare a 10 µM working solution, you will need to dilute the 10 mM stock solution 1:1000.
-
Execute Dilution: Add your aqueous buffer (e.g., cell culture medium) to a sterile tube. For example, add 999 µL of medium.
-
Add Stock to Buffer: Pipette 1 µL of the 10 mM stock solution directly into the aqueous buffer. Crucially, add the stock solution dropwise while simultaneously vortexing or stirring the buffer to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Final Mix and Use: Vortex the final working solution gently. Use this freshly prepared solution immediately for your experiment. Do not store the final aqueous solution for more than one day.[4][5]
Mandatory Visualizations
Experimental Workflow for Solubilization
Caption: Decision workflow for solubilizing this compound.
Anastrozole's Mechanism of Action: Aromatase Inhibition
Caption: Anastrozole blocks estrogen synthesis via aromatase inhibition.
References
- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. ijnrd.org [ijnrd.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Anastrozole CAS#: 120511-73-1 [m.chemicalbook.com]
- 7. wjbphs.com [wjbphs.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Methods for assessing the isotopic purity of Anastrozole-d12
Welcome to the Technical Support Center for Isotopic Purity Assessment. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with Anastrozole-d12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
A1: this compound is a deuterated form of Anastrozole, a potent aromatase inhibitor. It is commonly used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Anastrozole in biological samples.[1][2] The accuracy of these measurements depends directly on the isotopic purity of the standard. High isotopic purity (i.e., a high percentage of the fully deuterated d12 form) ensures minimal interference from partially deuterated or non-deuterated forms, leading to reliable and reproducible quantification.[3]
Q2: What are the primary analytical methods for determining the isotopic purity of this compound?
A2: The two primary methods for assessing isotopic purity are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the most common method.[4][5] It can distinguish between different isotopologues (e.g., d12, d11, d10) based on their mass-to-charge ratio.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is used to detect and quantify the amount of residual, non-deuterated hydrogen in the molecule.[5][7] This technique is highly precise for determining the overall isotopic enrichment.[7]
Q3: What is the difference between "isotopic enrichment" and "isotopic purity"?
A3: These terms are related but distinct:
-
Isotopic Enrichment: This refers to the percentage of deuterium (D) at a specific labeled position in the molecule. For example, 99.5% D enrichment means that at any given labeled site, there is a 99.5% chance of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[7]
-
Isotopic Purity: This typically refers to the percentage of the desired fully-labeled molecule (this compound) within the entire population of molecules. It is a measure of the abundance of the d12 species relative to all other isotopologues (d11, d10, d0, etc.).
Q4: What is a typical acceptance criterion for the isotopic purity of this compound?
A4: For use as an internal standard, the isotopic purity of this compound should be high, typically with the sum of all deuterated forms (d1 to d12) being ≥99%.[8] The abundance of the unlabeled Anastrozole (d0) should be minimal, often less than 0.1%, to prevent it from contributing to the signal of the analyte being measured.
Isotopic Purity Assessment Workflow
The following diagram outlines the general workflow for assessing the isotopic purity of this compound using the two primary analytical techniques.
Caption: General workflow for isotopic purity assessment of this compound.
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
Q: My mass spectrum shows a lower-than-expected abundance for the d12 isotopologue. What are the common causes?
A: This is a frequent issue that can stem from several sources. The troubleshooting process can be visualized as follows:
Caption: Troubleshooting low d12 abundance in MS analysis.
-
Explanation of Steps:
-
Instrument Resolution: Insufficient resolution can cause peaks from different isotopologues to overlap, making accurate quantification impossible. High-resolution instruments like Time-of-Flight (TOF) or Orbitrap are preferred.[6][9]
-
Natural Isotope Correction: The signal for the d11 isotopologue will have a contribution at its M+1 position from its own ¹³C atoms. This M+1 peak has the same nominal mass as the d12 peak and must be mathematically subtracted to avoid overestimating the d11 abundance and underestimating the d12 abundance.[6][10]
-
H/D Exchange: Hydrogen-Deuterium (H/D) exchange can occur in the ion source, especially with protic solvents or acidic mobile phases. This can artificially decrease the abundance of the d12 species.
-
Detector Saturation: If the sample is too concentrated, the most abundant peak (d12) can saturate the detector, leading to a non-linear response and an inaccurate, lower-than-actual reading.
-
NMR Analysis
Q: I am trying to quantify residual protons using ¹H-NMR, but my baseline is noisy and I can't get reliable integrals. What should I do?
A: Achieving a clean spectrum to quantify very small residual proton signals requires careful experimental setup.
Caption: Troubleshooting poor signal-to-noise in ¹H-NMR analysis.
-
Explanation of Steps:
-
Solvent Purity: Standard deuterated solvents contain residual protons.[11][12] Using a solvent with the highest possible isotopic enrichment is critical to minimize background signals that can obscure the analyte's residual proton signals.[12]
-
Number of Scans: The signals from trace-level residual protons are very weak. A large number of scans must be averaged to improve the signal-to-noise ratio to a level where peaks can be accurately integrated.
-
Shimming: Shimming corrects for inhomogeneities in the magnetic field. Poor shimming leads to broad, distorted peaks and a poor baseline, making accurate integration impossible.
-
Internal Standard: A quantitative internal standard is necessary for accurate calculation of the isotopic enrichment.[7] The standard should be stable, have a known concentration, and its signal should not overlap with any analyte or impurity signals.
-
Data Presentation
Table 1: Theoretical Isotopologue Distribution
The following table shows the theoretical statistical distribution of isotopologues for a molecule with 12 deuteration sites, assuming a uniform isotopic enrichment at each site.[7]
| Isotopic Enrichment | % Abundance d12 | % Abundance d11 | % Abundance d10 | % Abundance d9 |
| 99.8% D | 97.62% | 2.35% | 0.03% | <0.01% |
| 99.5% D | 94.15% | 5.68% | 0.16% | <0.01% |
| 99.0% D | 88.64% | 10.74% | 0.59% | 0.02% |
| 98.0% D | 78.47% | 19.22% | 2.23% | 0.16% |
Note: This represents a statistical model. The actual measured distribution can be influenced by the synthesis process.
Table 2: Typical Instrumental Parameters
| Parameter | LC-HRMS Method | ¹H-NMR Method |
| Instrument | UHPLC coupled to Q-TOF or Orbitrap MS | 400 MHz (or higher) NMR Spectrometer |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) | N/A |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | N/A |
| Flow Rate | 0.4 mL/min | N/A |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | N/A |
| Scan Mode | Full Scan MS (m/z 290-315) | Proton acquisition |
| Resolution | > 20,000 FWHM | N/A |
| Sample Solvent | 50:50 Acetonitrile/Water | Chloroform-d (CDCl₃) or DMSO-d₆ |
| Internal Standard | N/A | Maleic Acid or other suitable standard |
| Acquisition | N/A | 128 scans, 30° pulse, 5s relaxation delay |
Experimental Protocols
Protocol 1: Isotopic Purity by LC-HRMS
This protocol describes a general method for determining the relative abundance of this compound and its lower isotopologues.
-
Standard Preparation:
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with 50:50 Acetonitrile/Water to a final concentration of ~1 µg/mL.
-
-
LC-MS Analysis:
-
Set up the LC-HRMS system according to the parameters in Table 2.
-
Inject 5 µL of the prepared standard solution.
-
Acquire data in full scan mode, ensuring the mass range covers the expected isotopologues (approx. m/z 294 for d0 to 306 for d12). This compound ([M+H]⁺) has an expected m/z of 306.4.
-
-
Data Processing:
-
Using the instrument's software, extract the ion chromatograms (EICs) for each isotopologue (d12, d11, d10, etc.) with a narrow mass window (e.g., ±5 ppm).[9][13]
-
Integrate the area under the curve for each EIC peak.[9]
-
Correct the integrated areas for the natural abundance of ¹³C. The observed intensity of a given isotopologue (e.g., d11) contains a contribution from the ¹³C isotopes of the next lower isotopologue (d10). This must be calculated and subtracted.[6]
-
Calculate the percentage of each isotopologue by dividing its corrected peak area by the sum of all corrected isotopologue peak areas.
-
Protocol 2: Isotopic Enrichment by ¹H-NMR
This protocol describes a method for determining the overall percentage of deuteration by quantifying residual protons.
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound and a suitable, known amount of an internal standard (e.g., 1 mg of Maleic Acid) into an NMR tube.
-
Add ~0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.96%+ D). Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument on the sample.
-
Acquire a ¹H-NMR spectrum using parameters optimized for detecting small signals (see Table 2). A long relaxation delay (e.g., 5 seconds) and a sufficient number of scans (e.g., 128 or more) are crucial for quantitative accuracy.
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correct the spectrum.
-
Carefully integrate the signal from the internal standard and any observable signals in the regions where protons would appear in unlabeled Anastrozole.
-
Calculate the moles of the internal standard.
-
Using the integral values and the known moles of the standard, calculate the moles of residual protons in the sample.
-
Calculate the isotopic enrichment using the formula:
-
%D Enrichment = (1 - [moles of residual H / (moles of this compound * 12)]) * 100
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 8. caymanchem.com [caymanchem.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. almacgroup.com [almacgroup.com]
How to prevent isotopic exchange with Anastrozole-d12 during sample preparation
Technical Support Center: Anastrozole-d12
This guide provides technical support for researchers, scientists, and drug development professionals using this compound as an internal standard in quantitative analysis. It offers troubleshooting advice and frequently asked questions to prevent and address potential issues with isotopic exchange during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern?
A: Isotopic exchange is a chemical reaction in which an atom in a molecule is swapped for one of its isotopes from another source. In the context of this compound, this would involve the replacement of deuterium (D) atoms with hydrogen (H) atoms from the sample matrix, solvents, or reagents. This process, also known as back-exchange, is a significant concern in mass spectrometry-based quantification because it converts the internal standard (this compound) back to the analyte (Anastrozole), leading to an inaccurate quantification of the analyte.
Q2: Is this compound susceptible to isotopic exchange during typical sample preparation?
A: No, this compound is highly stable and not susceptible to isotopic exchange under standard bioanalytical conditions. The deuterium labels in commercially available this compound are located on the four methyl groups.[1][][3] These methyl groups are attached to a quaternary carbon atom, making the C-D bonds very strong and non-acidic. Isotopic exchange typically requires harsh conditions, such as strong acids, strong bases, or high temperatures, to break such stable C-D bonds.[4][5] Standard sample preparation methods for Anastrozole, which often involve protein precipitation or liquid-liquid extraction with mild acids and organic solvents, do not provide the energy required for this exchange.[6][7]
Q3: Under what extreme conditions could isotopic exchange theoretically occur?
A: While highly unlikely in a validated bioanalytical workflow, theoretical conditions that could promote hydrogen-deuterium exchange include:
-
Extreme pH: Prolonged exposure to highly acidic (pH < 1) or highly basic (pH > 13) solutions.
-
High Temperatures: Incubation at elevated temperatures (e.g., > 80°C) for extended periods, especially in the presence of strong acids or bases.
-
Presence of Certain Catalysts: Some transition metal catalysts can facilitate C-H bond activation and subsequent isotopic exchange, although these are not used in routine sample preparation.[8]
Q4: How can I verify the isotopic purity of my this compound standard?
A: To confirm the integrity of your internal standard, you can perform a simple check:
-
Prepare a high-concentration solution of the this compound standard in your final reconstitution solvent.
-
Acquire a full-scan mass spectrum of this solution.
-
Check for the presence of a signal at the m/z of unlabeled Anastrozole. The response for the unlabeled species should be negligible and consistent with the purity stated by the manufacturer (typically ≥99% deuterated forms).[3]
Troubleshooting Guide
If you observe results that suggest a loss of internal standard (e.g., poor accuracy, high variability), it is more likely due to other factors than isotopic exchange. Use this guide to troubleshoot common issues.
| Symptom / Observation | Potential Cause (Excluding Isotopic Exchange) | Recommended Action & Solution |
| Inconsistent or low internal standard (IS) response across samples. | 1. Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the IS.[9] 2. Poor Extraction Recovery: Inefficient or variable extraction of the IS from the sample matrix. 3. Sample Preparation Error: Inconsistent pipetting of the IS or sample. | 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess ion suppression/enhancement. Adjust chromatography to separate the IS from interfering matrix components. 2. Optimize Extraction: Re-evaluate the extraction solvent, pH, and mixing procedure. Consider a different extraction technique (e.g., switch from LLE to SPE). 3. Review Procedures: Ensure all volumetric equipment is calibrated. Use automated liquid handlers for better precision if available. |
| Analyte/IS peak area ratio is unexpectedly high in some samples. | 1. Contamination: The sample, solvent, or glassware may be contaminated with unlabeled Anastrozole. 2. Crosstalk: In tandem mass spectrometry, this can occur if the collision-induced dissociation of the analyte produces a fragment ion with the same m/z as the IS fragment. | 1. Check for Contamination: Analyze blank matrix and solvent blanks to identify the source of contamination. Use fresh solvents and disposable labware. 2. Optimize MS/MS Transitions: Select unique precursor → product ion transitions for both the analyte and the IS to ensure no overlap. |
| Internal standard peak appears to be "splitting" or shows a shoulder. | 1. Chromatographic Issues: Poor peak shape due to column degradation, improper mobile phase, or sample solvent effects. 2. Isotopic Separation: A slight chromatographic separation between the analyte and the deuterated IS can occur, especially on high-resolution columns.[10][11] This is not isotopic exchange. | 1. Improve Chromatography: Ensure mobile phase is correctly prepared. Use a sample solvent that is weaker than the initial mobile phase. Flush or replace the column if necessary. 2. Adjust Integration: Ensure the peak integration algorithm correctly integrates both the analyte and IS peaks, even if slightly separated. The key is consistent integration across all samples and calibrators. |
Troubleshooting Logic Diagram
This diagram outlines a logical workflow for diagnosing issues that might be mistaken for isotopic exchange.
Caption: Troubleshooting workflow for issues commonly misidentified as isotopic exchange.
Recommended Experimental Protocol
This protocol for the extraction of Anastrozole from human plasma is designed to be robust and minimize the risk of any chemical degradation.
Protocol: Protein Precipitation
This method is fast, simple, and suitable for the analysis of Anastrozole.
-
Sample Thawing: Thaw plasma samples and quality controls at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% methanol) to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The mild acidic condition ensures the stability of the analyte and aids in protein precipitation.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C. This step concentrates the sample and removes the harsh organic solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Recommended workflow for sample preparation using protein precipitation.
References
- 1. This compound | C17H19N5 | CID 44256128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myadlm.org [myadlm.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Reasons for poor recovery of Anastrozole-d12 in sample extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address issues related to the poor recovery of Anastrozole-d12 during sample extraction for analysis by methods such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Anastrozole, where 12 hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to Anastrozole.[1][2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, allowing it to compensate for variations in extraction recovery and matrix effects.[1]
Q2: What are the most common causes of poor recovery for this compound?
Low recovery of this compound can stem from several factors throughout the analytical process.[3][4] The most common issues arise during sample preparation, particularly with Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][6] Key areas to investigate include the choice of extraction sorbent or solvent, pH of the sample and solutions, potential for degradation of the analyte, and matrix effects from complex biological samples.[3][5]
Q3: Can the stability of this compound be a factor in poor recovery?
While Anastrozole is generally stable under thermal, hydrolytic, and photolytic stress, it can be susceptible to degradation under oxidative conditions.[7][8] It is also more stable at lower pH values and can degrade in alkaline conditions.[8] Since this compound is structurally similar, it is expected to have a comparable stability profile. Therefore, exposure to strong oxidizing agents or highly alkaline environments during extraction could lead to its degradation and consequently, poor recovery.[8]
Q4: How do matrix effects influence the recovery of this compound?
Matrix effects, particularly in LC-MS/MS analysis, can cause ion suppression or enhancement, leading to inaccurate quantification.[9] While a stable isotope-labeled internal standard like this compound can help correct for these effects, severe matrix interference can still impact recovery.[9] Components in complex matrices like plasma can compete with the analyte for binding sites on an SPE sorbent or interfere with the partitioning in LLE.[5]
Troubleshooting Guide for Poor this compound Recovery
This section provides a systematic approach to diagnosing and resolving low recovery issues.
Issue 1: Low Recovery with Solid-Phase Extraction (SPE)
Possible Causes & Solutions:
-
Incorrect Sorbent Selection: The choice of SPE sorbent is critical for retaining Anastrozole.
-
Improper Sorbent Conditioning/Equilibration: Failure to properly wet the sorbent can lead to inconsistent and poor retention.[5]
-
Solution: Ensure the sorbent is fully wetted with an appropriate solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample loading solvent.
-
-
Incorrect Sample pH: The pH of the sample can affect the ionization state of Anastrozole and its retention on the sorbent.
-
Solution: Adjust the sample pH to ensure Anastrozole is in a neutral form to maximize retention on reversed-phase sorbents.[5]
-
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
Possible Causes & Solutions:
-
Formation of Emulsions: Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to poor and variable recovery.[13]
-
Solution: To prevent emulsions, use gentle mixing (swirling instead of vigorous shaking). To break up an existing emulsion, try adding salt (salting out), centrifuging the sample, or filtering the mixture.[13]
-
-
Incorrect Solvent Polarity: The polarity of the extraction solvent may not be optimal for partitioning Anastrozole from the aqueous sample matrix.
-
Solution: Select a solvent that is immiscible with the sample matrix and has a high affinity for Anastrozole. Test different solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures thereof.
-
-
Suboptimal pH of the Aqueous Phase: The pH of the sample can influence the solubility of Anastrozole in the aqueous and organic phases.
-
Solution: Adjust the pH of the aqueous sample to ensure Anastrozole is in its neutral, more hydrophobic form, which will favor partitioning into the organic solvent.
-
Quantitative Data Summary
The following table summarizes reported recovery data for Anastrozole using different extraction methods. While specific data for this compound is limited, the recovery of the parent compound is a strong indicator of the expected performance of its deuterated analog.
| Extraction Method | Matrix | Sorbent/Solvent | Analyte | Average Recovery (%) | Reference |
| SPE | Human Plasma | C8 | Anastrozole | ≥92.3% | [10][11] |
| LLE | Human Urine | Not specified | Anastrozole | 85-97% | [14] |
| Protein Precipitation | Rat Plasma | Acetonitrile | Anastrozole | ~95% | A general expectation for this method. |
| SPE | Human Plasma | C18 | Anastrozole | ~85% | [10] |
| SPE | Human Plasma | HLB | Anastrozole | ~90% | [10] |
Detailed Experimental Protocol: SPE of Anastrozole from Human Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
1. Materials:
- C8 SPE Cartridges (e.g., 100 mg, 3 mL)
- Human plasma containing Anastrozole and this compound
- Methanol (HPLC grade)
- Water (HPLC grade)
- 0.1% Formic acid in water
- Acetonitrile (HPLC grade)
- SPE Vacuum Manifold
- Collection tubes
2. Procedure:
- Sorbent Conditioning: Condition the C8 SPE cartridge by passing 2 mL of methanol through it.
- Sorbent Equilibration: Equilibrate the cartridge by passing 2 mL of water through it. Do not allow the sorbent to go dry.
- Sample Loading: Load 0.5 mL of human plasma onto the cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1 mL/min).
- Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.
- Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.
- Elution: Elute the Anastrozole and this compound from the cartridge with 2 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Key factors contributing to poor this compound recovery.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. researchgate.net [researchgate.net]
- 3. welchlab.com [welchlab.com]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specartridge.com [specartridge.com]
- 6. silicycle.com [silicycle.com]
- 7. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Identification of the aromatase inhibitors anastrozole and exemestane in human urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Analytical Edge: A Comparative Guide to Internal Standards for Anastrozole Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of anastrozole, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Anastrozole-d12, a stable isotope-labeled (SIL) internal standard, with other commonly used non-deuterated internal standards. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable IS for your analytical needs.
Anastrozole, a potent aromatase inhibitor, is a critical component in the treatment of hormone receptor-positive breast cancer. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a well-established practice to correct for variability during sample preparation and analysis.
The Gold Standard: this compound
This compound is a deuterated analog of anastrozole, where twelve hydrogen atoms are replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to anastrozole but has a different mass. This characteristic makes it an ideal internal standard for mass spectrometry-based quantification.
Advantages of this compound:
-
Co-elution with the Analyte: this compound exhibits nearly identical chromatographic behavior to anastrozole, ensuring that it experiences similar matrix effects and ionization suppression or enhancement.
-
Similar Extraction Recovery: Due to its structural similarity, the extraction efficiency of this compound from the biological matrix closely mimics that of the native analyte.
-
Reduced Variability: By co-eluting and having similar extraction properties, this compound effectively compensates for variations in sample preparation and instrument response, leading to higher precision and accuracy.
Alternative Internal Standards: A Comparative Overview
While this compound is considered the gold standard, several other non-isotopically labeled compounds have been utilized as internal standards for anastrozole analysis. These alternatives are often more readily available and cost-effective. However, their performance may differ due to variations in physicochemical properties compared to anastrozole.
This guide compares the performance of this compound with other reported internal standards, including dexchlorpheniramine, letrozole, and desmethyldiazepam. A review of published literature indicates that a significant number of studies on anastrozole quantification did not employ an internal standard, which can compromise the accuracy of the results[1].
Quantitative Data Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods for anastrozole quantification using different internal standards. The data has been compiled from various validated bioanalytical methods.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Performance | Reference |
| Linearity Range | 1 - 200 ng/mL | [2] |
| Accuracy (% bias) | -14.3% to 14.6% | [2] |
| Precision (% CV) | 1.6% to 14.9% | [2] |
| Lower Limit of Quantification (LOQ) | 1 ng/mL | [2] |
Table 2: Method Performance with Non-Deuterated Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (% bias) | Precision (% CV) | LOQ (ng/mL) | Reference |
| Dexchlorpheniramine | 0.05 - 10 | Not explicitly stated | < 15% | 0.05 | [3] |
| Dexchlorpheniramine | 0.5 - 100 | Within 15% of nominal | < 15% | 0.5 | [4] |
| Letrozole | 1.0 - 60.0 (for Letrozole) | 97.43% to 105.17% | < 9.34% | 1.0 (for Letrozole) | [5] |
| Desmethyldiazepam | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the analysis of anastrozole using different internal standards.
Method 1: Anastrozole Analysis using this compound as Internal Standard
This method is adapted from a validated LC-MS/MS assay for the simultaneous determination of several breast cancer drugs, including anastrozole, in human plasma[2].
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding an appropriate volume of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 UHPLC system.
-
Column: Kinetex biphenyl column (150 × 4.6 mm, 2.6 µm).
-
Mobile Phase: A linear gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: QTOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for anastrozole and this compound are monitored.
-
Method 2: Anastrozole Analysis using Dexchlorpheniramine as Internal Standard
This protocol is based on a rapid and sensitive HPLC-MS/MS method for quantifying anastrozole in human plasma[3].
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (dexchlorpheniramine).
-
Perform liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of acetonitrile:water (50:50, v/v).
-
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Genesis C18 analytical column (100 mm x 2.1 mm i.d., 4 µm).
-
Mobile Phase: Isocratic elution with a suitable mobile phase.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Photospray ionization.
-
MRM Transitions: Specific precursor-to-product ion transitions for anastrozole and dexchlorpheniramine are monitored.
-
Visualizing the Workflow and Rationale
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.
Caption: Experimental workflow for anastrozole analysis.
Caption: Rationale for preferring this compound.
Anastrozole Signaling Pathway
Anastrozole functions by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This reduction in estrogen levels is the primary mechanism for its efficacy in treating hormone receptor-positive breast cancer.
Caption: Anastrozole's mechanism of action.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for anastrozole. While non-deuterated internal standards can be employed and have been validated in several studies, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice. Its identical chemical nature to the analyte ensures the most effective compensation for analytical variability, leading to enhanced accuracy and precision in quantitative results. For researchers and professionals in drug development, the investment in a SIL-IS like this compound is justified by the higher quality and integrity of the resulting data, which is fundamental for regulatory submissions and clinical decision-making.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment [mdpi.com]
- 3. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
- 5. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing Anastrozole Quantification: A Guide to Inter-Laboratory Performance Using Anastrozole-d12
The use of a stable isotope-labeled internal standard, such as Anastrozole-d12, is a critical component in modern analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterium-labeled version of anastrozole and is utilized to correct for variations during sample processing and analysis, thereby enhancing the accuracy and precision of the quantification.[1][2] A review of current chromatographic methods highlights that a significant number of studies have not employed an internal standard, which may call the accuracy of their findings into question.[3][4]
Understanding Variability in Anastrozole Measurement
Significant inter-individual variations in plasma anastrozole concentrations have been observed in patients receiving the standard daily dose.[5][6] This biological variability underscores the necessity for highly precise and accurate analytical methods to distinguish between true patient-to-patient differences and analytical discrepancies. While data on inter-laboratory variability from formal proficiency testing programs is limited, intra-laboratory performance data from various studies provide insights into the expected precision of these assays.
Comparative Analysis of Analytical Methodologies
The quantification of anastrozole in biological matrices is predominantly achieved through LC-MS/MS, a technique lauded for its sensitivity and selectivity. The following table summarizes performance characteristics from studies utilizing this methodology, often with this compound as the internal standard.
| Parameter | Method 1 | Method 2 | Method 3 |
| Limit of Quantitation (LOQ) | 0.1 - 2.0 ng/mL[3] | 0.30 ng/mL[3] | 100 pg/mL[7] |
| Linearity Range | Not Specified | Not Specified | Not Specified |
| Intra-day Precision (CV%) | Not Specified | Not Specified | Not Specified |
| Inter-day Precision (CV%) | 1.58% (within-laboratory)[3] | Not Specified | Not Specified |
| Recovery | 81 - 109% (general range for various methods)[3] | Not Specified | Not Specified |
It is important to note that a study on a urine anastrozole assay reported coefficients of variation for low and high quality control standards to be 5.9% and 1.8%, respectively, over a one-year period, demonstrating good long-term assay precision within a single laboratory.[8]
Experimental Protocols for Anastrozole Quantification
A robust and well-documented experimental protocol is fundamental to minimizing analytical variability. Below is a synthesized protocol based on methodologies described in the literature for the quantification of anastrozole in plasma using LC-MS/MS with this compound.
1. Sample Preparation:
-
Internal Standard Spiking: To each plasma sample, add a known concentration of this compound solution (e.g., 100 ng/mL in acetonitrile).[7] This step is crucial for correcting analyte losses during extraction and variations in instrument response.
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent such as acetonitrile.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000g for 10 minutes) to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Chromatographic Column: A C18 column is commonly used for the separation of anastrozole and its internal standard.[3] For example, a Waters ACQUITY UPLC BEH C18 column (100x2.1 mm, 1.7 µm).[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component with an acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[3][7] Elution can be isocratic or gradient.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both anastrozole and this compound to ensure selectivity and accurate quantification.
3. Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of anastrozole to this compound against the concentration of the calibration standards.
-
Quantification: Determine the concentration of anastrozole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Anastrozole Quantification
Figure 1. A generalized workflow for the quantification of anastrozole in plasma.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a Urine Anastrozole Assay to Determine Treatment Discontinuation Among Women With Hormone-Sensitive Breast Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Anastrozole-d12 Versus Structural Analogs as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Anastrozole, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, Anastrozole-d12, and a structural analog, using experimental data to highlight the performance of each.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the co-extraction and co-elution of an internal standard with the analyte of interest are paramount for compensating for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically identical to the analyte, differing only in isotopic composition. This near-perfect mimicry allows it to track the analyte's behavior throughout the analytical process with high fidelity. In contrast, a structural analog is a different chemical entity with similar, but not identical, physicochemical properties.
This guide will delve into the performance of these two types of internal standards in the bioanalysis of Anastrozole, a potent aromatase inhibitor, by examining key validation parameters.
Performance Data: A Comparative Analysis
The following table summarizes the performance of two distinct LC-MS/MS methods for the quantification of Anastrozole in human plasma. Method 1 employs this compound as the internal standard, while Method 2 utilizes a structural analog, dexchlorpheniramine.
| Performance Parameter | Method 1: this compound (Deuterated Internal Standard) | Method 2: Dexchlorpheniramine (Structural Analog Internal Standard)[1] |
| Linearity Range | Not explicitly stated in provided abstracts, but methods are validated for clinical use. | 0.5 - 100.0 ng/mL |
| Intra-day Precision (%CV) | Typically expected to be <15% based on standard bioanalytical guidelines. | LQC (1.5 ng/mL): 5.3% MQC (20.0 ng/mL): 4.1% HQC (85.0 ng/mL): 3.5% |
| Inter-day Precision (%CV) | Typically expected to be <15% based on standard bioanalytical guidelines. | LQC (1.5 ng/mL): 6.8% MQC (20.0 ng/mL): 5.2% HQC (85.0 ng/mL): 4.7% |
| Accuracy (% Bias) | Typically expected to be within ±15% of the nominal value. | LQC (1.5 ng/mL): 2.7% MQC (20.0 ng/mL): -1.5% HQC (85.0 ng/mL): -0.8% |
| Mean Recovery of Analyte | Expected to be consistent and reproducible. | 86.2% |
| Mean Recovery of Internal Standard | Expected to be consistent and reproducible, and closely track the analyte. | 63.9% |
Analysis of Performance Data:
The data presented for the method using the structural analog, dexchlorpheniramine, demonstrates good precision and accuracy, with %CV and % bias values well within the accepted limits of bioanalytical method validation guidelines (typically ±15%, and ±20% for the lower limit of quantification)[2]. However, a notable difference is observed in the mean recovery values between Anastrozole (86.2%) and dexchlorpheniramine (63.9%)[1]. This disparity in extraction efficiency highlights a potential limitation of using a structural analog. Because the two compounds behave differently during the extraction process, the internal standard may not perfectly compensate for variations in the recovery of Anastrozole, potentially leading to less accurate results under certain conditions.
While specific validation data for a method using this compound was not available in a comparable tabular format from the searched literature, the consensus in the scientific community is that a deuterated internal standard will more closely track the analyte's recovery due to their identical chemical properties. This leads to a more effective normalization of any variability during sample processing, ultimately enhancing the accuracy and precision of the quantitative results.
Experimental Protocols
Method 1: Quantification of Anastrozole using this compound (Deuterated Internal Standard)
A detailed experimental protocol for a validated LC-MS/MS method using this compound was not fully available in the public domain. However, based on common practices in the field, a representative protocol would include the following steps:
-
Sample Preparation: A protein precipitation extraction is a common and efficient method. To a plasma sample, an organic solvent such as acetonitrile, containing a known concentration of this compound, is added. This mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The resulting supernatant is injected into a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate Anastrozole and this compound from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass transitions for Anastrozole (e.g., m/z 294.2 → 225.1) and this compound are monitored using multiple reaction monitoring (MRM) for quantification[3].
Method 2: Quantification of Anastrozole using Dexchlorpheniramine (Structural Analog Internal Standard)[1]
-
Sample Preparation: To 200 µL of human plasma, 50 µL of the internal standard solution (dexchlorpheniramine) is added, followed by vortexing. Liquid-liquid extraction is then performed by adding a mixture of diethyl ether and dichloromethane (70:30, v/v). After vortexing and centrifugation, the upper organic layer is transferred and evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in 200 µL of a 50:50 (v/v) solution of acetonitrile and water.
-
Chromatographic Separation: The reconstituted sample is injected onto a Genesis C18, 4 µm analytical column (100 mm × 2.1 mm i.d.). An isocratic mobile phase is used for separation. The total chromatographic run time is 3.0 minutes.
-
Mass Spectrometric Detection: Detection is performed using a Sciex API 4000 triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source operating in positive mode.
Visualizing the Workflow and Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and the signaling pathway of Anastrozole.
Conclusion: The Superiority of a Stable Isotope-Labeled Internal Standard
While a well-validated method using a structural analog can provide acceptable performance, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior choice for the quantitative bioanalysis of Anastrozole. The near-identical physicochemical properties of a SIL internal standard ensure that it more accurately reflects the behavior of the analyte during all stages of the analytical process, from extraction to ionization. This leads to more effective compensation for matrix effects and procedural variability, ultimately resulting in enhanced accuracy, precision, and overall data reliability. For researchers and drug development professionals striving for the highest quality data in pharmacokinetic, toxicokinetic, and clinical studies, the investment in a deuterated internal standard is a critical step towards achieving robust and defensible results.
References
Performance of Anastrozole-d12 in Regulated Bioanalysis: A Comparative Guide
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative assays. This is particularly critical for potent, low-dose drugs like Anastrozole, an aromatase inhibitor used in the treatment of breast cancer.[1] This guide provides a comparative analysis of the performance characteristics of Anastrozole-d12, a stable isotope-labeled (SIL) internal standard, against commonly used analog internal standards in the bioanalysis of Anastrozole.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is the deuterated form of Anastrozole. In mass spectrometry-based bioanalysis, SILs are considered the gold standard. The ideal internal standard co-elutes with the analyte and experiences identical ionization and matrix effects. By having nearly identical physicochemical properties to Anastrozole, this compound effectively compensates for variability during sample preparation and analysis, leading to more accurate and precise results.
Comparison of Performance Characteristics
The following tables summarize the performance characteristics of bioanalytical methods for Anastrozole using this compound versus other non-isotopically labeled internal standards. The data is compiled from various published studies.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Performance | Reference |
| Lower Limit of Quantification (LLOQ) | 0.07 ng/mL | [2] |
| Linearity Range | 0.24 - 500 ng/mL | [2] |
| Intra-day Precision (%CV) | 7.1% | [2] |
| Inter-day Precision (%CV) | 14.5% | [2] |
| Intra-day Accuracy (%) | 92.9% - 107.1% | [2] |
| Inter-day Accuracy (%) | 92.9% - 115% | [2] |
| Matrix Effect | Generally minimized due to co-elution and similar ionization | - |
Table 2: Method Performance with Analog Internal Standards
| Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (% of Nominal) | Recovery (%) | Reference |
| Dexchlorpheniramine | 0.5 | 0.5 - 100 | < 15% (Intra- & Inter-day) | Within 15% of nominal | Anastrozole: 85.18-87.19, IS: 63.90 | [3] |
| Irbesartan | 0.10 | 0.10 - 50.0 | Intra-assay: 1.2-10.0, Inter-assay: -7.2-3.2 | Intra-assay: -7.2-3.2, Inter-assay: - | Not Reported | [4] |
| Desmethyldiazepam | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are representative experimental protocols for methods using this compound and an analog internal standard.
Experimental Protocol 1: LC-MS/MS with this compound (Deuterated IS)
This protocol is based on a method for the quantification of Anastrozole in human plasma.
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, add an appropriate amount of this compound solution in acetonitrile. Vortex and centrifuge to precipitate proteins.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Anastrozole transition: m/z 294.2 → 225.1
-
This compound transition: Varies based on deuteration pattern (e.g., m/z 306.2 → 237.1)
-
-
Experimental Protocol 2: LC-MS/MS with Dexchlorpheniramine (Analog IS)
This protocol is adapted from a validated method for Anastrozole quantification in human plasma.[3]
-
Sample Preparation: Liquid-liquid extraction. To 200 µL of plasma, add 50 µL of dexchlorpheniramine solution. Extract with a mixture of diethyl ether and dichloromethane (70:30, v/v). Evaporate the organic layer and reconstitute the residue in the mobile phase.[3]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow and Mechanism
To better understand the bioanalytical process and the mechanism of action of Anastrozole, the following diagrams are provided.
Caption: Bioanalytical workflow for Anastrozole quantification.
Caption: Anastrozole's mechanism and downstream signaling.[6][7][8]
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method in regulated bioanalysis for Anastrozole. The compiled data indicates that methods employing deuterated internal standards can achieve lower limits of quantification and demonstrate robust performance in terms of precision and accuracy.[2] While analog internal standards can be successfully used, they may exhibit different extraction recoveries and are more susceptible to matrix effects, which can impact the overall accuracy of the method.[3] The choice of internal standard should be carefully considered and rigorously validated according to regulatory guidelines to ensure the generation of reliable pharmacokinetic and toxicokinetic data.
References
- 1. Anastrozole (Arimidex) in clinical practice versus the old 'gold standard', tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anastrozole Dose Escalation for Optimal Estrogen Suppression in Postmenopausal Early-Stage Breast Cancer: A Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Safety Operating Guide
Safe Disposal of Anastrozole-d12: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Anastrozole-d12, a deuterated analog of anastrozole, intended for use by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and may damage fertility or the unborn child.[1] Therefore, proper handling and disposal are paramount. The U.S. Environmental Protection Agency (EPA) and state regulations govern the disposal of pharmaceutical waste, including materials contaminated with this compound.[2][3]
Hazard Classification and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Reproductive Toxicity | Category 1A, 1B | H360: May damage fertility or the unborn child |
Data sourced from the this compound Safety Data Sheet.[1]
Personal Protective Equipment (PPE): When handling this compound, including during disposal preparation, appropriate PPE must be worn. This includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and contaminated materials in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid this compound waste, including unused or expired product, contaminated gloves, bench paper, and other disposable materials, into a designated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
2. Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the associated hazards (e.g., "Acutely Toxic," "Reproductive Hazard"), and the accumulation start date.
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Store locked up.[1]
4. Final Disposal:
-
Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[3][4]
-
The disposal method will likely be incineration at a permitted facility, which is the standard for most pharmaceutical waste.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3][5] The EPA's regulations under Subpart P specifically prohibit the flushing of hazardous waste pharmaceuticals.[3]
Emergency Spill Procedures
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all contaminated materials and place them in a labeled hazardous waste container.
-
Decontaminate the spill area and any affected equipment with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.[1]
Logical Flow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
